AZ1729
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[3-[2-(diaminomethylideneamino)-4-methyl-1,3-thiazol-5-yl]phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c1-10-15(26-18(22-10)24-17(20)21)12-3-2-4-14(9-12)23-16(25)11-5-7-13(19)8-6-11/h2-9H,1H3,(H,23,25)(H4,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULFYSCAJVTAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=C(N)N)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The G-Protein Biased Mechanism of Action of AZ1729: A Technical Guide
For Immediate Release
An In-depth Analysis of the Selective FFA2 Receptor Modulator
This technical guide provides a comprehensive overview of the mechanism of action of AZ1729, a novel allosteric agonist and positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2). This compound exhibits a unique functional bias, selectively activating Gαi-mediated signaling pathways while having minimal to no effect on Gαq/11-mediated pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of GPCRs and the therapeutic potential of biased ligands.
Core Mechanism of Action
This compound acts as a potent activator of the FFA2 receptor, a G-protein coupled receptor (GPCR) that is endogenously activated by short-chain fatty acids like propionate (B1217596).[1][2] Its primary mechanism is characterized by a pronounced bias towards the Gαi signaling cascade. This selectivity means this compound effectively triggers cellular responses mediated by Gαi, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, while not engaging the Gαq/11 pathway that leads to inositol (B14025) phosphate (B84403) (IP) accumulation and calcium mobilization.[3]
As a positive allosteric modulator, this compound can also enhance the activity of endogenous ligands like propionate at Gαi-mediated pathways.[1] It binds to a site on the FFA2 receptor that is distinct from the orthosteric site where endogenous ligands bind.[3] This allosteric interaction leads to a conformational change in the receptor that favors coupling to Gαi proteins.
This Gαi-biased agonism has been demonstrated in various cellular systems, leading to physiologically relevant downstream effects such as the inhibition of lipolysis in adipocytes and the induction of chemotaxis in neutrophils, both of which are known to be Gαi-dependent processes.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and related compounds in various functional assays, providing a comparative view of their potency and efficacy.
Table 1: Potency (pEC50) of this compound and Other Ligands in Gαi-Mediated Assays
| Compound | Assay | Cell System | pEC50 (Mean ± SEM) | Species |
| This compound | cAMP Inhibition | hFFA2-expressing 293 cells | 6.90 ± 0.14 | Human |
| This compound | [35S]GTPγS Binding | hFFA2-expressing cells | 7.23 | Human |
| This compound | Lipolysis Inhibition | Primary Mouse Adipocytes | 5.03 ± 0.44 | Mouse |
| Propionate (C3) | cAMP Inhibition | hFFA2-expressing 293 cells | 3.95 ± 0.13 | Human |
| 4-CMTB | cAMP Inhibition | hFFA2-expressing 293 cells | 5.88 ± 0.39 | Human |
Data compiled from multiple sources.[1][3]
Table 2: Potency (pEC50) of Ligands in Gαq/11-Mediated and Integrated Signaling Assays
| Compound | Assay | Cell System | pEC50 (Mean ± SEM) | Species |
| This compound | IP1 Accumulation | hFFA2-expressing 293 cells | Inactive | Human |
| Propionate (C3) | IP1 Accumulation | hFFA2-expressing 293 cells | 4.19 ± 0.10 | Human |
| 4-CMTB | IP1 Accumulation | hFFA2-expressing 293 cells | 5.60 ± 0.11 | Human |
| Propionate (C3) | ERK1/2 Phosphorylation | hFFA2-expressing 293 cells | 3.93 ± 0.13 | Human |
Data compiled from multiple sources.[3]
Signaling Pathways
The signaling pathways activated by FFA2 in response to orthosteric agonists and the selective modulation by this compound are depicted below.
Caption: FFA2 signaling pathways and the selective action of this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the mechanism of action of this compound.
Caption: Generalized workflow for a cAMP inhibition assay.
References
- 1. AZ 1729 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 2. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of AZ1729 with the FFA2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the allosteric modulator AZ1729 and the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This compound is a potent, Gi-biased allosteric agonist and positive allosteric modulator (PAM) of FFA2, a G-protein coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs). This document details the binding and functional characteristics of this compound, presenting quantitative data from key in vitro assays. Furthermore, it offers detailed experimental protocols for the principal assays used to characterize this interaction, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction to FFA2 and this compound
The Free Fatty Acid Receptor 2 (FFA2) is a GPCR that plays a crucial role in various physiological processes, including metabolic regulation and immune responses. It is activated by endogenous SCFAs such as acetate (B1210297) and propionate, which are products of gut microbiota fermentation. Upon activation, FFA2 can couple to both Gi/o and Gq/11 signaling pathways, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.
This compound is a synthetic, small-molecule allosteric modulator of FFA2. It exhibits a unique pharmacological profile, acting as a direct allosteric agonist with a pronounced bias towards the Gi signaling cascade.[1] Additionally, it functions as a positive allosteric modulator, enhancing the potency and/or efficacy of orthosteric agonists like propionate.[1] This Gi-functional bias makes this compound a valuable tool for dissecting the distinct physiological roles of FFA2 signaling pathways.[1]
Quantitative Analysis of this compound-FFA2 Interaction
The interaction of this compound with the FFA2 receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Potency of this compound at the Human FFA2 Receptor
| Parameter | Assay Type | Cell Line | Value | Reference |
| pEC50 | cAMP Inhibition | Flp-In T-REx 293 | 6.9 | [2] |
| pEC50 | [35S]GTPγS Binding | Flp-In T-REx 293 | 7.23 | [2] |
| pKi | Radioligand Binding ([3H]GLPG0974) | Flp-In T-REx 293 | ~6.77 | [1] |
| pKB | Allosteric Modulation of C3 Binding | Flp-In T-REx 293 | 6.84 ± 0.11 | [1] |
Table 2: Allosteric Modulatory Properties of this compound on Propionate (C3) Activity at the Human FFA2 Receptor
| Parameter | Assay Type | Effect | Value | Reference |
| α' | Radioligand Binding | Positive Cooperativity | 4.27 ± 1.17 | [1] |
| Potency Shift | cAMP Inhibition | Potentiation of C3 Potency | Yes | [1] |
| Efficacy Shift | cAMP Inhibition | Potentiation of C3 Efficacy | Yes |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: FFA2 signaling pathway illustrating the biased agonism of this compound.
Caption: Experimental workflow for a cAMP inhibition assay.
Caption: Allosteric modulation of FFA2 by this compound.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in the characterization of the this compound-FFA2 interaction.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the FFA2 receptor and its allosteric effect on orthosteric ligand binding.
-
Cell Culture and Membrane Preparation:
-
Culture Flp-In T-REx 293 cells stably expressing human FFA2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Induce receptor expression with doxycycline (B596269) (e.g., 1 µg/mL) for 16-24 hours.
-
Harvest cells, resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add membrane preparation (typically 5-20 µg of protein per well).
-
Add increasing concentrations of unlabeled this compound.
-
Add the orthosteric radiolabeled antagonist, [3H]GLPG0974, at a concentration close to its Kd.[1]
-
Define non-specific binding in the presence of a high concentration of a non-radiolabeled orthosteric antagonist (e.g., 10 µM GLPG0974).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki value.
-
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity via Gi coupling.
-
Cell Preparation:
-
Seed Flp-In T-REx 293 cells expressing hFFA2 in a 96-well plate and induce receptor expression as described above.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells. For PAM studies, add a fixed concentration of an orthosteric agonist like propionate.
-
Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.[3] The final concentration of forskolin should be optimized to produce a robust signal (e.g., 1-5 µM).[3]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[3]
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Generate dose-response curves and calculate pEC50 and Emax values.
-
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Membrane Preparation:
-
Prepare cell membranes from FFA2-expressing cells as described for the radioligand binding assay.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation with an assay buffer containing GDP (to ensure G-proteins are in their inactive state).
-
Add increasing concentrations of this compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C with gentle agitation for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Analyze the data to determine pEC50 and Emax for G-protein activation.
-
Neutrophil Chemotaxis Assay
This assay assesses the functional consequence of Gi activation by this compound in a physiologically relevant cell type.
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the purified neutrophils in a suitable assay buffer.
-
-
Chemotaxis Assay (Boyden Chamber/Transwell Assay):
-
Place a multi-well insert with a porous membrane (e.g., 3-5 µm pores) into a companion plate.
-
Add different concentrations of this compound or a positive control chemoattractant (e.g., fMLP or C3) to the lower wells of the companion plate.[1]
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a humidified CO2 incubator for a period that allows for cell migration (e.g., 60-90 minutes).
-
After incubation, remove the inserts and quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence.
-
Analyze the data to determine the chemotactic response to this compound.
-
Conclusion
This compound is a well-characterized allosteric modulator of the FFA2 receptor with a distinct Gi-biased signaling profile. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of GPCR pharmacology, metabolic diseases, and immunology. The unique properties of this compound make it an invaluable tool for elucidating the specific roles of FFA2-mediated Gi signaling in health and disease, and for the potential development of novel therapeutics targeting this pathway.
References
An In-depth Technical Guide to the Gαi-Biased FFA2 Receptor Agonist: AZ1729
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1729 is a novel, potent, and selective small molecule that acts as a direct allosteric agonist and a positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like propionate (B1217596).[1] A key characteristic of this compound is its pronounced functional bias towards the Gαi signaling pathway over the Gαq/11 pathway.[1] This unique pharmacological profile makes this compound an invaluable tool for dissecting the distinct physiological roles of these two major signaling cascades downstream of FFA2 activation and a potential therapeutic agent for metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the signaling, pharmacology, and experimental methodologies associated with this compound.
Core Concepts: Allosteric Modulation and Biased Agonism of FFA2
FFA2, also known as GPR43, is a metabolic sensor that is garnering significant interest as a therapeutic target. It is coupled to both Gαi and Gαq/11 G proteins, which initiate distinct downstream signaling cascades.
-
Gαi Pathway: Activation of the Gαi subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is associated with the inhibition of lipolysis in adipocytes and chemotaxis in neutrophils.
-
Gαq/11 Pathway: Activation of the Gαq/11 subunit stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
This compound exhibits biased agonism , preferentially activating the Gαi pathway while having minimal to no agonistic activity on the Gαq/11 pathway.[1] Furthermore, it acts as a positive allosteric modulator (PAM) , enhancing the potency and/or efficacy of orthosteric agonists like propionate at the Gαi pathway, while acting as a negative allosteric modulator on the Gαq/11 pathway.[1]
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound in comparison to the endogenous agonist propionate (C3) and another well-characterized FFA2 allosteric modulator, 4-CMTB.
| Ligand | Assay | Species | Parameter | Value | Reference |
| This compound | cAMP Inhibition | Human | pEC50 | 6.90 ± 0.14 | [2] |
| [35S]GTPγS Binding | Human | pEC50 | 7.23 ± 0.20 | [1][3] | |
| Inositol Monophosphate (IP1) Accumulation | Human | pEC50 | Inactive | [1] | |
| Inhibition of Lipolysis | Mouse | pEC50 | 5.03 | ||
| Radioligand Binding ([3H]GLPG0974 displacement) | Human | pKi | ~6.77 | [3] | |
| Allosteric Modulation of C3 (cAMP) | Human | pKB | 6.84 ± 0.11 | [2] | |
| Propionate (C3) | cAMP Inhibition | Human | pEC50 | 3.95 ± 0.13 | [2] |
| [35S]GTPγS Binding | Human | pEC50 | 4.35 ± 0.14 | [1][3] | |
| Inositol Monophosphate (IP1) Accumulation | Human | pEC50 | 4.19 ± 0.10 | [1] | |
| 4-CMTB | cAMP Inhibition | Human | pEC50 | ~6.5 | [3] |
| [35S]GTPγS Binding | Human | pEC50 | 6.50 ± 0.16 | [1][3] | |
| Inositol Monophosphate (IP1) Accumulation | Human | pEC50 | 5.60 ± 0.11 | [1] | |
| Allosteric Modulation of C3 (cAMP) | Human | pKB | 6.52 ± 0.17 | [1] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Gαi-Biased Signaling at FFA2
Caption: this compound preferentially activates the Gαi pathway of the FFA2 receptor.
FFA2 Gαq/11 Signaling Pathway (Antagonized by this compound)
Caption: Propionate activates the Gαq/11 pathway, a process antagonized by this compound.
Experimental Workflow for Assessing Gαi Activation (cAMP Assay)
Caption: Workflow for measuring Gαi activation via cAMP inhibition assay.
Experimental Protocols
cAMP Inhibition Assay (Gαi Activation)
This assay measures the ability of a ligand to inhibit forskolin-stimulated cAMP production, a hallmark of Gαi activation.
-
Cell Culture: Culture HEK293 cells stably expressing human FFA2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Assay Procedure:
-
Seed cells in a 384-well white opaque plate and incubate overnight.
-
Aspirate the media and add 10 µL of assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Add 5 µL of a 4X concentration of the test compound (e.g., this compound) or vehicle.
-
Add 5 µL of a 4X concentration of forskolin (final concentration typically 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.
-
-
Data Analysis: Plot the concentration-response curve and calculate the pEC50 and maximal inhibition values.
[35S]GTPγS Binding Assay (G Protein Activation)
This assay directly measures the activation of G proteins by a ligand.
-
Membrane Preparation:
-
Homogenize FFA2-expressing cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine membrane protein (10-20 µg), GDP (10 µM final), and the test compound.
-
Initiate the binding reaction by adding [35S]GTPγS (0.1-0.5 nM final).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the specific binding and plot the concentration-response curve to calculate pEC50 and Emax values.
Inositol Monophosphate (IP1) Accumulation Assay (Gαq/11 Activation)
This assay measures the accumulation of IP1, a stable metabolite of IP3, as an indicator of Gαq/11 activation.
-
Cell Culture: Use cells co-expressing FFA2 and a Gαq/11 protein.
-
Assay Procedure:
-
Seed cells in a 384-well white opaque plate.
-
The next day, replace the medium with stimulation buffer containing LiCl (10-50 mM) to inhibit IP1 degradation.
-
Add the test compound and incubate for 60-90 minutes at 37°C.
-
Lyse the cells and measure IP1 levels using a commercial HTRF kit according to the manufacturer's protocol.
-
-
Data Analysis: Generate a concentration-response curve to determine the pEC50 and Emax.
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the MAPK/ERK pathway, which can be downstream of both Gαi and Gαq/11.
-
Cell Treatment and Lysis:
-
Serum-starve FFA2-expressing cells overnight.
-
Treat cells with the test compound for various time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh blood using density gradient centrifugation.
-
Assay Procedure (Boyden Chamber/Transwell Assay):
-
Place a Transwell insert with a 3-5 µm pore size into a 24-well plate.
-
Add the test compound (chemoattractant) to the lower chamber.
-
Add the isolated neutrophils to the upper chamber.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Remove the insert and quantify the number of neutrophils that have migrated to the lower chamber using a cell viability assay or by direct cell counting.
-
-
Data Analysis: Determine the concentration-dependent increase in neutrophil migration.
Inhibition of Lipolysis Assay
This assay measures the ability of a compound to inhibit isoproterenol-stimulated lipolysis in primary adipocytes.
-
Primary Adipocyte Isolation and Culture: Isolate primary adipocytes from the epididymal fat pads of mice by collagenase digestion.
-
Assay Procedure:
-
Pre-incubate adipocytes with adenosine (B11128) deaminase (to remove endogenous adenosine that inhibits lipolysis).
-
Treat the cells with the test compound for 30 minutes.
-
Stimulate lipolysis by adding isoproterenol (B85558) (a β-adrenergic agonist).
-
Incubate for 1-2 hours at 37°C.
-
Collect the medium and measure the glycerol (B35011) content using a commercial colorimetric or fluorometric assay kit.
-
-
Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol release.
Conclusion
This compound represents a powerful pharmacological tool for investigating the nuanced roles of FFA2 signaling. Its distinct Gαi-biased agonism allows for the selective activation of pathways involved in crucial physiological processes such as neutrophil function and adipocyte metabolism. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting FFA2 with biased ligands.
References
An In-depth Technical Guide on the Discovery and Characterization of AZD3229
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized the treatment of GIST, the emergence of secondary resistance mutations remains a significant clinical challenge. This whitepaper provides a comprehensive technical overview of the discovery and preclinical characterization of AZD3229, a potent and selective pan-KIT/PDGFRα mutant inhibitor designed to address this unmet medical need. AZD3229 has demonstrated broad activity against a wide spectrum of primary and secondary KIT/PDGFRα mutations that confer resistance to standard-of-care agents.[1][2] This document details the mechanism of action, preclinical pharmacokinetics, and anti-tumor efficacy of AZD3229, supported by structured data tables, detailed experimental methodologies, and visual diagrams of key biological pathways and workflows.
Introduction: The Challenge of Resistance in GIST
Gastrointestinal stromal tumors are predominantly characterized by activating mutations in the KIT receptor tyrosine kinase.[1] First-line therapy with imatinib, a potent inhibitor of the KIT kinase, has significantly improved patient outcomes. However, a majority of patients eventually develop resistance, often due to the acquisition of secondary mutations in the KIT gene.[1] Second- and third-line therapies, such as sunitinib (B231) and regorafenib, offer limited efficacy against the diverse landscape of resistance mutations and can be associated with dose-limiting toxicities due to off-target effects, such as inhibition of vascular endothelial growth factor receptor 2 (VEGFR2).[1] This highlights the critical need for novel therapeutic agents with a broader inhibitory profile against various KIT mutations and a more favorable safety profile.
Discovery of AZD3229: A Potent Pan-KIT/PDGFRα Inhibitor
AZD3229 was identified through a focused drug discovery program aimed at developing a potent, selective, and well-tolerated inhibitor of a wide range of clinically relevant KIT and PDGFRα mutations. The discovery process involved the optimization of a quinazoline-based chemical scaffold using structure-based design to enhance potency against a diverse panel of mutant KIT-driven cell lines while minimizing activity against KDR (VEGFR2) to reduce the potential for hypertension.[3] AZD3229 emerged as a lead candidate with potent, single-digit nanomolar growth inhibition across a broad panel of cell lines harboring various KIT mutations.[3]
Mechanism of Action: Inhibition of KIT/PDGFRα Signaling
AZD3229 is a selective inhibitor of wild-type KIT and a wide spectrum of primary and secondary KIT mutations.[4] Gain-of-function mutations in KIT lead to its constitutive activation, triggering downstream signaling pathways that drive cell proliferation and survival. AZD3229 exerts its therapeutic effect by binding to the ATP-binding pocket of the KIT kinase domain, thereby blocking its phosphorylation and subsequent activation of downstream signaling cascades. Optimal efficacy of AZD3229 is observed when there is sustained inhibition of KIT phosphorylation greater than 90% over the dosing interval.[4]
Signaling Pathway Diagram
Caption: Simplified diagram of the KIT signaling pathway and the inhibitory action of AZD3229.
Preclinical Characterization
In Vitro Potency
AZD3229 has demonstrated superior potency compared to existing therapies. In engineered and GIST-derived cell lines, AZD3229 is 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations and exhibits low nanomolar activity against a wide spectrum of secondary mutations.[1]
Table 1: In Vivo Efficacy of AZD3229 in Xenograft Models
| Xenograft Model | KIT Mutation | AZD3229 in vivo EC90 (nM) |
|---|---|---|
| Ba/F3 | D816H | 20 |
| GIST 430 | V654A | 43 |
| HGiX-106 (PDX) | V654A | 76 |
| HGiX-105 (PDX) | Y823D | 4 |
Data sourced from AACR Annual Meeting 2019 abstract.[2]
In Vivo Efficacy
In preclinical xenograft models of GIST, including patient-derived xenograft (PDX) models, AZD3229 has shown robust anti-tumor activity. Oral administration of AZD3229 led to durable inhibition of KIT signaling and resulted in tumor regressions.[1] In various mouse models, AZD3229 administration resulted in tumor regressions ranging from -60% to -99% tumor growth inhibition (TGI) when dosed orally up to 20 mg/kg twice daily.[2]
Preclinical Pharmacokinetics
The pharmacokinetic profile of AZD3229 has been characterized in mice, revealing properties suitable for oral administration.
Table 2: Mouse Pharmacokinetic Parameters of AZD3229
| Parameter | Value |
|---|---|
| Volume of Distribution (Vd) | 0.7 L/kg |
| Clearance (CL) | 7 mL/min/kg |
| Oral Bioavailability | Good |
| Half-life (t1/2) | ~2 hours |
Data sourced from an AACR journal publication.
Experimental Protocols
The following are representative protocols for key experiments used in the characterization of kinase inhibitors like AZD3229.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AZD3229 or control compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570-590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Phosphorylated KIT
This technique is used to detect the phosphorylation status of KIT as a measure of target engagement.
Protocol:
-
Cell Lysis: Lyse treated or untreated cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated KIT (p-KIT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total KIT or a housekeeping protein).
In Vivo Xenograft Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of a compound in a mouse model.
Workflow Diagram:
Caption: A general workflow for a preclinical xenograft study.
Protocol:
-
Animal Acclimation: Acclimate immunodeficient mice to the facility for at least one week.
-
Tumor Implantation: Subcutaneously implant human GIST cells or patient-derived tumor fragments into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer AZD3229 or vehicle control orally at the specified dose and schedule (e.g., twice daily).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Conclude the study when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration.
-
Tissue Collection and Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-KIT).
Conclusion
AZD3229 is a potent and selective pan-KIT/PDGFRα inhibitor with a preclinical profile that demonstrates the potential to overcome resistance to current GIST therapies. Its broad activity against a wide range of primary and secondary mutations, coupled with a design that minimizes off-target VEGFR2 inhibition, suggests a promising therapeutic window. The preclinical data strongly support the clinical investigation of AZD3229 as a potential best-in-class treatment for patients with GIST.[1]
References
An In-depth Technical Guide to AZ1729 as a Chemical Probe for FFA2
For Researchers, Scientists, and Drug Development Professionals
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like propionate, butyrate, and acetate.[1] These SCFAs are primarily produced by the gut microbiota and are implicated in a wide range of physiological processes, including metabolic regulation, immune responses, and inflammatory diseases.[1][2][3] Understanding the precise mechanisms of FFA2 signaling is crucial for developing novel therapeutics. AZ1729 has emerged as an invaluable chemical probe for dissecting the complex signaling pathways of FFA2. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols.
This compound: A Biased Allosteric Modulator
This compound is a potent and selective small molecule that acts as an allosteric agonist and a positive allosteric modulator (PAM) of FFA2.[4][5][6] A key feature of this compound is its G protein signaling bias. It selectively activates the Gαi/o pathway while acting as a negative allosteric modulator of the Gαq/11 pathway.[4] This unique property makes this compound an exceptional tool for differentiating the physiological roles of these two distinct signaling cascades downstream of FFA2 activation.
Quantitative Data Presentation
The following tables summarize the in vitro potency and affinity of this compound at the human FFA2 receptor across various functional assays.
Table 1: In Vitro Potency and Efficacy of this compound at Human FFA2
| Assay | Parameter | Value | Reference |
| cAMP Inhibition | pEC50 | 6.9 | |
| [³⁵S]GTPγS Binding | pEC50 | 7.23 ± 0.20 | [4] |
| Inhibition of Isoproterenol-induced Lipolysis | pEC50 | 5.03 | |
| Allosteric Antagonism (IP₁ Accumulation) | pKᵢ | 6.12 ± 0.12 | [4] |
| Radioligand Binding ([³H]GLPG0974) | pKₐ | 6.84 ± 0.11 | [4] |
Table 2: Allosteric Modulatory Effects of this compound on Orthosteric Agonists
| Orthosteric Agonist | Assay | Effect of this compound | Cooperativity (αβ) | Reference |
| Propionate (C3) | cAMP Inhibition | Positive Allosteric Modulator | 85.22 | [7] |
| Propionate (C3) | IP₁ Accumulation | Negative Allosteric Modulator | - | [4][7] |
| Compound 1 | cAMP Inhibition | Positive Allosteric Modulator | 12.09 | [4] |
| Compound 1 | IP₁ Accumulation | Negative Allosteric Modulator | - | [4][8] |
FFA2 Signaling Pathways and Modulation by this compound
FFA2 couples to two primary G protein families: Gαi/o and Gαq/11.
-
Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is pertussis toxin (PTX)-sensitive.[4] The Gαi/o pathway is primarily associated with the anti-lipolytic effects in adipocytes and neutrophil chemotaxis.[2][4] this compound selectively activates and potentiates this arm of FFA2 signaling.[4]
-
Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic Ca²⁺.[9][10] This pathway is implicated in the release of glucagon-like peptide-1 (GLP-1).[4] this compound does not activate this pathway and acts as a negative allosteric modulator in the presence of orthosteric agonists.[4]
FFA2 signaling pathways and modulation by this compound.
Key Experimental Protocols
Calcium Mobilization Assay
This assay measures the activation of the Gαq/11 pathway by detecting changes in intracellular calcium concentration.[10][11]
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human FFA2 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 30-60 minutes at 37°C.[12]
-
Compound Addition: The plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument. Basal fluorescence is measured before the automated addition of test compounds (e.g., this compound) and/or an orthosteric agonist (e.g., propionate).
-
Data Acquisition: Fluorescence intensity is monitored in real-time immediately following compound addition. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analysis: Data are typically normalized to the baseline fluorescence and expressed as a percentage of the response to a maximal concentration of a reference agonist.
Workflow for a calcium mobilization assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins, particularly Gαi/o, upon receptor stimulation.[13]
Methodology:
-
Membrane Preparation: Cells expressing FFA2 are harvested, homogenized, and centrifuged to isolate cell membranes. The membranes are resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of this compound or other test compounds.[4]
-
Incubation: The reaction mixture is incubated, typically for 60 minutes at 30°C, to allow for receptor activation and the binding of [³⁵S]GTPγS to the Gα subunit.[4]
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Analysis: The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation. EC₅₀ values are determined from concentration-response curves.
Workflow for a [³⁵S]GTPγS binding assay.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to induce the directed migration of neutrophils, a key physiological response mediated by the FFA2-Gαi/o pathway.[4]
Methodology:
-
Neutrophil Isolation: Primary human neutrophils are isolated from the fresh blood of healthy donors using methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[14]
-
Chemotaxis Chamber Setup: A chemotaxis chamber, such as a Boyden or Transwell® chamber with a porous membrane (typically 5 µm pores), is used.[14] The lower chamber is filled with a buffer containing the chemoattractant (e.g., this compound or propionate).
-
Cell Seeding: The isolated neutrophils are resuspended in a serum-free medium and seeded into the upper chamber.
-
Incubation: The chamber is incubated for approximately 1 hour to allow the neutrophils to migrate through the pores towards the chemoattractant in the lower chamber.[14]
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting with a hemocytometer or more commonly by using a luminescent cell viability assay (e.g., CellTiter-Glo®) that measures ATP content.[14]
-
Analysis: The chemotactic index is calculated by comparing the number of migrated cells in the presence of the test compound to the number of cells that migrated towards the vehicle control.
References
- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZ-1729 I CAS#: 2016864-46-1 I free fatty acid 2 receptor (FFA2) activator I InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. criver.com [criver.com]
A Technical Guide to the Biological Functions of FFA2 Activation by AZ1729
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AZ1729, a novel allosteric activator of the Free Fatty Acid Receptor 2 (FFA2). This compound has emerged as a critical pharmacological tool due to its unique signaling properties, offering researchers the ability to dissect the complex, G-protein-dependent pathways governed by FFA2. This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling cascades.
Introduction to FFA2 and the Role of this compound
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is endogenously activated by short-chain fatty acids (SCFAs) like acetate, propionate (B1217596) (C3), and butyrate, which are primarily produced by the gut microbiota.[1] FFA2 signaling is implicated in a host of physiological processes, linking gut health and metabolism with immune function. Consequently, it has become a promising therapeutic target for various immunometabolic disorders.[1][2]
A key feature of FFA2 is its ability to signal through two distinct G protein families: the inhibitory Gαi/o and the Gαq/11 pathways.[3] This dual coupling complicates the study of its physiological roles. This compound, a synthetic small molecule, has been characterized as a potent FFA2 activator that exhibits profound functional bias. It acts as a direct allosteric agonist and a positive allosteric modulator (PAM) for Gαi-mediated pathways while being inactive or even antagonistic at Gαq/11-mediated pathways.[3][4] This unique Gαi-biased profile makes this compound an invaluable tool for delineating the specific contributions of each signaling arm to FFA2's biological functions.[3]
Molecular Mechanism and Signaling Bias of this compound
This compound's interaction with FFA2 is distinct from that of endogenous SCFAs. It binds to an allosteric site, a location topographically separate from the orthosteric pocket where propionate binds.[3] This allosteric interaction confers its unique signaling properties.
-
Gαi-Biased Agonism : this compound potently activates Gαi-dependent signaling cascades. This is demonstrated by its ability to inhibit forskolin-stimulated cAMP production and stimulate [³⁵S]GTPγS binding in cells expressing FFA2. These effects are sensitive to pertussis toxin (PTX), a known inhibitor of Gαi proteins, confirming the pathway's identity.[3]
-
Lack of Gαq/11 Activation : In stark contrast to its effects on Gαi, this compound does not activate Gαq/11 signaling. It fails to stimulate the accumulation of inositol (B14025) monophosphate (IP₁), a hallmark of Gαq/11 activation, in response to FFA2 engagement.[3]
-
Allosteric Modulation :
-
Positive (Gαi) : As a Positive Allosteric Modulator (PAM), this compound enhances the potency and/or efficacy of orthosteric agonists like propionate in Gαi-mediated functional assays.[3]
-
Negative (Gαq/11) : In Gαq/11-dependent assays, this compound can act as an insurmountable or allosteric antagonist, reducing the maximal efficacy of propionate.[3]
-
-
β-Arrestin Recruitment : this compound functions as a partial agonist for the recruitment of β-arrestin 1 and β-arrestin 2.[1]
This functional selectivity, or biased signaling, allows this compound to selectively probe the physiological outcomes of Gαi activation downstream of FFA2, independent of Gαq/11 engagement.[1][3]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative pharmacological data for this compound and related compounds in various in vitro assays.
Table 1: Agonist Activity at Human FFA2 (hFFA2)
| Compound | Assay | Parameter | Value | Reference |
| This compound | cAMP Inhibition | pEC₅₀ | 6.90 ± 0.14 | [5] |
| [³⁵S]GTPγS Binding | pEC₅₀ | 6.63 ± 0.04 | [3] | |
| IP₁ Accumulation | pEC₅₀ | Inactive | [3] | |
| β-Arrestin 2 Recruitment | pEC₅₀ | - | [1] | |
| Gαi₃ Activation (TRUPATH) | pEC₅₀ | ~6.5 | [1] | |
| Gαq Activation (TRUPATH) | pEC₅₀ | Inactive | [1] | |
| Propionate (C3) | cAMP Inhibition | pEC₅₀ | 3.95 ± 0.13 | [3] |
| [³⁵S]GTPγS Binding | pEC₅₀ | 4.31 ± 0.08 | [3] | |
| IP₁ Accumulation | pEC₅₀ | 4.19 ± 0.10 | [3] | |
| 4-CMTB | cAMP Inhibition | pEC₅₀ | 5.86 ± 0.07 | [3] |
| IP₁ Accumulation | pEC₅₀ | 5.60 ± 0.11 (Partial Agonist) | [3] |
Table 2: Allosteric Modulatory Properties of this compound at hFFA2
| Modulator | Orthosteric Ligand | Assay | Parameter | Value | Reference |
| This compound | Propionate (C3) | [³H]GLPG0974 Binding | pKₐ | 6.84 ± 0.11 | [3] |
| Propionate (C3) | [³H]GLPG0974 Binding | α (Cooperativity) | 4.27 ± 1.17 | [3] | |
| This compound | Propionate (C3) | IP₁ Accumulation (Gq) | pKᵢ (Antagonism) | 6.12 ± 0.12 | [3] |
pEC₅₀: Negative logarithm of the molar concentration producing 50% of the maximum possible effect. pKₐ/pKᵢ: Negative logarithm of the molar concentration of a ligand that binds to 50% of the receptors. α: Cooperativity factor; α > 1 indicates positive cooperativity.
Signaling Pathways and Physiological Functions
This compound's Gαi bias has been instrumental in assigning specific physiological functions to FFA2's distinct signaling arms.
Diagrams of Signaling Pathways
Caption: Biased signaling of FFA2 activated by Propionate vs. This compound.
Key Gαi-Mediated Functions Confirmed by this compound
-
Inhibition of Lipolysis in Adipocytes : Activation of FFA2 in adipocytes is known to inhibit lipolysis. This compound mimics this effect, potently inhibiting isoproterenol-induced lipolysis in primary mouse adipocytes, confirming this process is mediated by the Gαi pathway.[3][4]
-
Neutrophil Migration (Chemotaxis) : this compound acts as a chemoattractant for human neutrophils, inducing their migration.[3][4] This demonstrates that the chemotactic response to FFA2 activation is a Gαi-driven event.
-
Synergistic Neutrophil Activation : In neutrophils, this compound on its own is a non-activating modulator. However, when combined with another allosteric modulator, Cmp58, it synergistically triggers the activation of the superoxide-producing NADPH oxidase.[6][7] This activation is notably biased, as it occurs without the rise in intracellular Ca²⁺ that typically accompanies orthosteric agonist stimulation, revealing a novel, Gαq-independent activation mechanism.[6][7]
Key Gαq/11-Mediated Functions Excluded by this compound
-
GLP-1 Secretion : The release of glucagon-like peptide-1 (GLP-1) from colonic preparations is a known physiological response to SCFAs. This compound is unable to mimic or regulate propionate-mediated GLP-1 release.[3] This, combined with the fact that the Gαq/11 inhibitor FR900359 blocks this process, definitively assigns GLP-1 secretion downstream of FFA2 to the Gαq/11 pathway.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used to characterize this compound.
Protocol 1: cAMP Accumulation Assay (Gαi Activation)
-
Cell Line : Flp-In T-REx 293 cells engineered to express human FFA2 (hFFA2) upon doxycycline (B596269) induction.
-
Principle : Measures the inhibition of adenylyl cyclase activity. Gαi activation inhibits forskolin-stimulated cAMP production.
-
Methodology :
-
Seed and induce hFFA2 expression in cells.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Add various concentrations of this compound or control compounds.
-
Stimulate cells with forskolin (B1673556) (e.g., 5 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or LANCE).
-
Data are expressed as a percentage of the forskolin-stimulated response, and concentration-response curves are fitted to determine pEC₅₀ values.
-
Protocol 2: Inositol Monophosphate (IP₁) Accumulation Assay (Gαq/11 Activation)
-
Cell Line : Same as Protocol 1.
-
Principle : Measures the accumulation of IP₁, a stable downstream metabolite of IP₃, which is produced upon Gαq/11-mediated activation of phospholipase C.
-
Methodology :
-
Seed and induce hFFA2 expression.
-
Stimulate cells with various concentrations of this compound or control compounds in the presence of LiCl (which prevents IP₁ degradation).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Lyse the cells and measure IP₁ accumulation using a detection kit (e.g., IP-One HTRF assay).
-
Fit concentration-response curves to determine agonist potency and efficacy.
-
Protocol 3: Neutrophil Chemotaxis Assay
-
Primary Cells : Human neutrophils isolated from fresh peripheral blood.
-
Principle : Quantifies the directed migration of neutrophils towards a chemoattractant.
-
Methodology :
-
Isolate neutrophils using density gradient centrifugation (e.g., with Polymorphprep).
-
Use a multi-well chemotaxis chamber (e.g., ChemoTx plate) with a filter separating the upper and lower wells.
-
Load the lower wells with various concentrations of this compound, control chemoattractants (e.g., fMLP), or buffer.
-
Add a suspension of isolated neutrophils to the top of the filter.
-
Incubate the plate (e.g., 60-90 minutes at 37°C, 5% CO₂) to allow cell migration.
-
Remove non-migrated cells from the top of the filter.
-
Quantify the migrated cells in the lower wells, for example, by using a cell viability reagent (e.g., CellTiter-Glo) and measuring luminescence.
-
Caption: Experimental workflow for a neutrophil chemotaxis assay.
Conclusion
This compound is a landmark compound in the study of FFA2 pharmacology. Its well-characterized Gαi-biased agonism provides an unprecedented ability to separate the downstream consequences of Gαi versus Gαq/11 activation. Through its use, inhibition of lipolysis and neutrophil chemotaxis have been definitively linked to Gαi signaling, while GLP-1 secretion has been confirmed as a Gαq/11-mediated event. As a direct allosteric agonist and a positive allosteric modulator, this compound continues to be an essential tool for researchers investigating the nuanced roles of FFA2 in health and disease, paving the way for the development of next-generation, pathway-selective therapeutics for immunometabolic conditions.
References
- 1. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
AZ1729: A Technical Guide to its Gi over Gq Signaling Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1729 is a novel synthetic ligand that has garnered significant interest within the scientific community for its unique signaling properties.[1] It acts as a potent, Gi-biased allosteric agonist and positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2][3] This technical guide provides an in-depth analysis of the selectivity of this compound for Gi over Gq signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism: Gi-functional Bias
FFA2 is a G protein-coupled receptor (GPCR) capable of signaling through both Gi and Gq/G11 pathways, which are believed to mediate distinct physiological effects.[1][4] this compound exhibits a remarkable functional bias by selectively activating Gi-mediated signaling cascades while being completely inactive as an agonist for Gq/G11-mediated pathways.[1] Furthermore, this compound can act as a negative allosteric modulator in the context of Gq/G11 signaling, reducing the efficacy of orthosteric ligands.[1] This distinct pharmacological profile makes this compound an invaluable tool for dissecting the physiological roles of FFA2-mediated Gi signaling.
Quantitative Data: Potency and Efficacy
The Gi-biased agonism of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity on Gi and Gq signaling pathways.
Table 1: Agonist Activity of this compound on Gi-mediated Signaling Pathways
| Assay | Species | Parameter | Value | Reference |
| Inhibition of forskolin-induced cAMP increase | Human | pEC50 | 6.9 ± 0.02 | [5] |
| [³⁵S]GTPγS binding | Human | pEC50 | 7.23 | [3] |
| Inhibition of forskolin-induced cAMP increase | Mouse | pEC50 | 6.16 ± 0.12 | [1] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Agonist Activity of this compound on Gq/G11-mediated Signaling Pathways
| Assay | Species | Parameter | Result | Reference |
| Inositol (B14025) monophosphate (IP₁) accumulation | Human | Agonist Activity | Inactive up to 30 μM | [1] |
| Inositol monophosphate (IP₁) accumulation | Mouse | Agonist Activity | No direct effect | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the Gi versus Gq signaling selectivity of this compound.
cAMP Accumulation Assay (Gi Signaling)
This assay measures the inhibition of cyclic AMP (cAMP) production, a hallmark of Gi activation.
-
Cell Line: Flp-In™ T-REx™ 293 cells induced to express human FFA2 (hFFA2).
-
Protocol:
-
Cells are seeded in 96-well plates and cultured overnight.
-
The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., rolipram) for 30 minutes to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound for a further 30 minutes.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are determined using a competitive binding assay, such as Homogeneous Time Resolved Fluorescence (HTRF).
-
Data are normalized to the response to forskolin alone (100%) and a vehicle control (0%). The concentration-response curves are then fitted to a sigmoidal dose-response equation to determine the pEC50 values.
-
[³⁵S]GTPγS Binding Assay (Gi Signaling)
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Preparation: Membranes are prepared from cells expressing hFFA2.
-
Protocol:
-
Cell membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
The reaction is allowed to proceed at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound [³⁵S]GTPγS.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Concentration-response data are analyzed to determine the pEC50 and Emax values.
-
Inositol Monophosphate (IP₁) Accumulation Assay (Gq Signaling)
This assay measures the accumulation of inositol monophosphate (IP₁), a downstream product of Gq/G11 activation of phospholipase C.
-
Cell Line: Flp-In™ T-REx™ 293 cells induced to express hFFA2.
-
Protocol:
-
Cells are seeded in 96-well plates and cultured.
-
The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP₁.
-
Cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The concentration of IP₁ in the cell lysate is measured using a competitive immunoassay, such as HTRF.
-
Data are typically expressed as a percentage of the maximal response to a known Gq-activating agonist.
-
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed.
References
- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZ 1729 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. A single extracellular amino acid in Free Fatty Acid Receptor 2 defines antagonist species selectivity and G protein selection bias - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Modulation of FFA2 by AZ1729: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZ1729, a novel allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2). This compound exhibits unique G-protein biased agonism, acting as a direct allosteric agonist and a positive allosteric modulator (PAM) for the Gi-mediated signaling pathway, while concurrently acting as a negative allosteric modulator (NAM) for Gq/11-mediated pathways. This guide summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling and experimental workflows.
Core Concepts of this compound Action
This compound is a synthetic ligand that binds to an allosteric site on the FFA2 receptor, a site topographically distinct from the orthosteric binding pocket for endogenous short-chain fatty acids (SCFAs) like propionate (B1217596) (C3)[1]. Its unique mechanism of action allows for the selective potentiation of Gi-coupled signaling pathways, which are involved in processes such as the inhibition of lipolysis and neutrophil chemotaxis[1][2]. Conversely, this compound does not activate or can even inhibit Gq/11-mediated signaling, which is linked to physiological responses like GLP-1 release[1][2]. This Gi-functional bias makes this compound a valuable tool for dissecting the physiological roles of FFA2 signaling pathways and a potential lead compound for therapeutic development[1][2][3].
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
Table 1: Agonist Activity of this compound at Human FFA2
| Assay | Parameter | Value | Reference |
| cAMP Inhibition | pEC50 | 6.9 | |
| [35S]GTPγS Binding | pEC50 | 7.23 ± 0.20 | [1] |
| IP1 Accumulation | Activity | Inactive | [1] |
| ERK1/2 Phosphorylation | Activity | Weak Partial Agonist | [1] |
| Inhibition of Lipolysis (mouse adipocytes) | pEC50 | 5.03 |
Table 2: Allosteric Modulatory Properties of this compound at Human FFA2
| Assay | Modulatory Effect on Propionate (C3) | Parameter | Value | Reference |
| [3H]GLPG0974 Competition Binding | Positive Cooperativity | pKB | 6.84 ± 0.11 | [1] |
| [3H]GLPG0974 Competition Binding | Positive Cooperativity | α | 4.27 ± 1.17 | [1] |
| cAMP Inhibition | Positive Allosteric Modulator (PAM) | - | - | [1] |
| IP1 Accumulation | Negative Allosteric Modulator (NAM) | Estimated Affinity (pKB) | 6.12 ± 0.12 | [1] |
Table 3: Binding and Functional Parameters of this compound
| Parameter | Value | Reference |
| Transduction Efficacy (τ) in cAMP assay | 5.77 ± 1.22 | [1] |
| Apparent pKi vs [3H]GLPG0974 | 6.77 ± 0.50 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of FFA2 and the experimental workflows used to characterize the allosteric modulation by this compound.
FFA2 Signaling Pathways
Caption: FFA2 signaling pathways and the modulatory effects of this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the in vitro characterization of this compound.
Logical Relationship of this compound's Biased Modulation
Caption: Logical flow of this compound's biased allosteric modulation of FFA2.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture and Expression of hFFA2
-
Cell Line: Flp-In T-REx 293 cells are commonly used.
-
Transfection: Cells are stably transfected with a pcDNA5/FRT/TO vector containing the human FFA2 (hFFA2) cDNA, often with a C-terminal eYFP tag for visualization and expression confirmation.
-
Induction of Expression: hFFA2 expression is induced by treating the cells with tetracycline (B611298) (typically 1 µg/mL) for 24 hours prior to the experiment.
cAMP Inhibition Assay
This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a hallmark of Gi activation.
-
Cell Preparation: Induced cells are harvested and resuspended in a stimulation buffer (e.g., Hanks' balanced salt solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
Assay Procedure:
-
Cells are incubated with varying concentrations of this compound or other test compounds.
-
Forskolin (B1673556) (an adenylyl cyclase activator) is added to stimulate cAMP production.
-
The reaction is incubated for a specified time (e.g., 30 minutes) at room temperature.
-
The reaction is stopped, and the cells are lysed.
-
-
Detection: The amount of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: Data are normalized to the response of forskolin alone and plotted as a percentage of inhibition. Concentration-response curves are fitted to a sigmoidal dose-response equation to determine pEC50 values.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by a receptor agonist.
-
Membrane Preparation: Membranes are prepared from cells expressing hFFA2. Cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound.
-
The reaction is incubated (e.g., for 60 minutes at 30°C) to allow for the binding of [35S]GTPγS to activated G-proteins.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Data are expressed as a percentage of basal [35S]GTPγS binding. Concentration-response curves are analyzed to determine pEC50 and Emax values.
Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq/11-mediated phospholipase C activation.
-
Cell Preparation: Induced cells are plated in a suitable format (e.g., 96-well plates).
-
Assay Procedure:
-
Cells are incubated in a stimulation buffer containing LiCl (to inhibit the breakdown of IP1).
-
Varying concentrations of this compound or a positive control (like propionate) are added.
-
The plate is incubated for a specified time (e.g., 60 minutes at 37°C).
-
-
Detection: The accumulated IP1 is measured using a competitive immunoassay kit (e.g., HTRF).
-
Data Analysis: Data are normalized to the maximal response of a reference agonist (e.g., propionate) and concentration-response curves are generated.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, which can be activated downstream of both Gi and Gq/11 pathways.
-
Cell Preparation: Induced cells are typically serum-starved for a period before the assay to reduce basal phosphorylation levels.
-
Assay Procedure:
-
Cells are treated with varying concentrations of this compound for a short duration (e.g., 5 minutes at 37°C).
-
To dissect the G-protein contribution, cells can be pre-treated with inhibitors such as pertussis toxin (PTX) for Gi or FR900359 for Gq/11.
-
The stimulation is stopped, and the cells are lysed.
-
-
Detection: The levels of phosphorylated ERK1/2 are measured, often using an immunoassay format like AlphaLISA or HTRF, which detects the phosphorylated form of the protein.
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated, and concentration-response curves are plotted.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound and its cooperativity with orthosteric ligands.
-
Assay Type: Competition binding assays are performed using a radiolabeled antagonist, such as [3H]GLPG0974.
-
Procedure:
-
Membranes from hFFA2-expressing cells are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of a competing ligand (e.g., this compound or propionate) are added.
-
For cooperativity studies, the experiment is repeated in the presence of a fixed concentration of the allosteric modulator (this compound).
-
The reaction is incubated to equilibrium and then terminated by rapid filtration.
-
-
Detection: The amount of bound radioligand is quantified by scintillation counting.
-
Data Analysis: Competition curves are analyzed to determine the pKi of the competing ligand. For cooperativity, the data is fitted to an allosteric model to calculate the cooperativity factor (α) and the affinity of the allosteric modulator (pKB).
This guide provides a comprehensive technical overview of the allosteric modulator this compound and its interaction with the FFA2 receptor. The provided data, diagrams, and protocols are intended to serve as a valuable resource for researchers in the fields of pharmacology, cell biology, and drug discovery.
References
- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
The Role of AZ1729 in Neutrophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ1729 is a novel and potent small molecule that acts as a direct allosteric agonist and a positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor highly expressed on neutrophils.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its specific role in promoting neutrophil chemotaxis. It is designed to be a comprehensive resource, detailing the quantitative data from key experiments, the experimental protocols used to generate this data, and the signaling pathways through which this compound exerts its effects. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of modulating FFA2 signaling in inflammatory and immune responses.
Introduction to this compound and FFA2
The Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate.[3] These SCFAs are metabolic byproducts of gut microbiota and are increasingly recognized as important signaling molecules in host physiology, bridging the gap between metabolism and immune function. FFA2 is highly expressed in immune cells, particularly neutrophils, where it plays a crucial role in their migration and activation.[3]
FFA2 can signal through two major G protein pathways: the Gαi/o and Gαq/11 pathways. Activation of the Gαi/o pathway typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and is associated with chemotaxis.[4] The Gαq/11 pathway, on the other hand, activates phospholipase C, leading to an increase in intracellular calcium.
This compound has been identified as a unique FFA2 modulator that displays a strong functional bias towards the Gαi-mediated signaling pathway.[1][2] This property makes it a valuable tool for dissecting the physiological roles of FFA2 and a potential therapeutic agent for modulating neutrophil activity in a targeted manner.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from in vitro assays characterizing the activity of this compound on the FFA2 receptor.
Table 1: Potency of this compound in Biochemical Assays
| Assay | Parameter | Value | Reference |
| Forskolin-induced cAMP inhibition | pEC50 | 6.9 | |
| [³⁵S]GTPγS binding | pEC50 | 7.23 |
Table 2: Efficacy of this compound in Neutrophil Chemotaxis
| Compound | Concentration | Migrated Neutrophils (Fold increase over vehicle) | Reference |
| fMLP | 10 nM | ~4.5 | [1] |
| C3 | 10 mM | ~2.5 | [1] |
| This compound | 1 µM | ~2.5 | [1] |
| This compound | 10 µM | ~3.0 | [1] |
Signaling Pathways of this compound in Neutrophil Chemotaxis
This compound's induction of neutrophil chemotaxis is a direct result of its Gαi-biased agonism at the FFA2 receptor. The signaling cascade initiated by this compound binding to FFA2 is depicted below.
In a more complex scenario, this compound can act synergistically with another allosteric modulator, Cmp58, to activate neutrophils and induce superoxide (B77818) production via NADPH oxidase, a process that occurs without a rise in intracellular calcium. This demonstrates a biased signaling outcome where the combination of two allosteric modulators triggers a specific downstream effector pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
The Gᵢ-Biased FFA2 Agonist AZ1729: A Technical Overview of its Anti-Lipolytic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1729 is a novel synthetic compound that acts as a potent and selective allosteric agonist and positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] Notably, this compound exhibits a unique functional bias towards the Gαi/o pathway over the Gαq/11 pathway, making it a valuable tool for dissecting the distinct physiological roles of these signaling cascades.[1][3][4] This technical guide provides an in-depth analysis of the effects of this compound on lipolysis, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action: Gᵢ-Biased Inhibition of Lipolysis
In adipose tissue, the activation of FFA2 receptors has been shown to inhibit lipolysis through a Gᵢ protein-mediated signaling pathway.[5] this compound leverages this mechanism by selectively activating FFA2-dependent Gᵢ signaling.[1] This selective activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme in lipolysis. This targeted action effectively counteracts the pro-lipolytic signals induced by β-adrenergic receptor agonists like isoproterenol (B85558).[1][6] The capacity of this compound to inhibit β-adrenoreceptor agonist-promoted lipolysis in primary mouse adipocytes confirms its role as an anti-lipolytic agent mediated by Gᵢ signaling.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound from in vitro functional assays.
| Parameter | Assay | Value | Cell Type/System | Reference |
| pEC₅₀ | Inhibition of Isoproterenol-Induced Lipolysis | 5.03 | Primary Mouse Adipocytes | |
| pEC₅₀ | Inhibition of Forskolin-Induced cAMP Increase | 6.9 | Biochemical Assay | |
| pEC₅₀ | ³⁵S-GTPγS Binding Stimulation | 7.23 | Biochemical Assay |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's anti-lipolytic action and a typical experimental workflow for its evaluation.
Experimental Protocols
Inhibition of Isoproterenol-Induced Lipolysis in Primary Mouse Adipocytes
This protocol is based on the methodology described in the characterization of this compound.[1]
1. Isolation and Differentiation of Primary Mouse Adipocytes:
-
Isolate stromal-vascular fraction (SVF) cells from the epididymal fat pads of mice.
-
Culture SVF cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics.
-
Induce differentiation into mature adipocytes by treating confluent pre-adipocytes with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin (B600854) for 2-3 days.
-
Maintain the cells in a maturation medium containing insulin for an additional 4-6 days until lipid droplets are visible. Confirm differentiation by measuring the expression of adipocyte markers such as Pparγ, Cebpa, and Fabp4.[1]
2. Lipolysis Assay:
-
Wash the differentiated adipocytes with Krebs-Ringer bicarbonate buffer (KRBH) containing 2% bovine serum albumin (BSA).
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes. For experiments confirming Gᵢ-mediation, pre-treat a subset of cells with pertussis toxin (PTX, e.g., 100 ng/mL) for 18 hours prior to the assay.[1]
-
Stimulate lipolysis by adding a β-adrenergic agonist, such as isoproterenol (e.g., 10 nM), to the cells.[1]
-
Incubate the cells at 37°C for 1 hour.
-
Collect the supernatant (medium) from each well.
3. Glycerol Measurement:
-
Measure the concentration of glycerol in the collected supernatant using a commercially available glycerol determination kit.
-
The amount of glycerol released is directly proportional to the rate of lipolysis.
4. Data Analysis:
-
Normalize the glycerol release data to the amount of total protein in each well.
-
Plot the percentage of inhibition of isoproterenol-induced glycerol release against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC₅₀ value.
Conclusion
This compound is a Gᵢ-biased allosteric agonist of the FFA2 receptor that effectively inhibits stimulated lipolysis in adipocytes. Its well-defined mechanism of action and selective signaling profile make it an invaluable research tool for investigating the metabolic roles of FFA2. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers in the field of metabolic disease and drug development, facilitating further exploration of FFA2 as a potential therapeutic target.
References
- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Studying Small Molecule Modulators of Primary Human Neutrophil Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary human neutrophils are critical mediators of the innate immune response, playing a central role in host defense against pathogens. However, their dysregulated activity is also implicated in the pathophysiology of a wide range of inflammatory diseases. Consequently, the study of small molecule modulators of neutrophil function is of significant interest in drug discovery and development.
This document provides detailed application notes and protocols for studying the effects of small molecule inhibitors on key neutrophil functions, including chemotaxis, degranulation, and Neutrophil Extracellular Trap (NET) formation. While the initial request specified the compound AZ1729, a potent Free Fatty Acid 2 Receptor (FFA2) activator known to induce neutrophil migration, this guide will focus on the more extensively characterized CXCR2 antagonist, AZD5069 (Navarixin) , to provide a more comprehensive and data-rich resource.[1][2][3][4] A brief discussion of this compound is also included for completeness.
AZD5069 is a selective and reversible antagonist of the human C-X-C motif chemokine receptor 2 (CXCR2).[5][6] CXCR2 is a key receptor on the surface of neutrophils that, upon binding to its chemokine ligands such as Interleukin-8 (IL-8), triggers a signaling cascade leading to neutrophil activation, migration to sites of inflammation, and degranulation.[7][8] By blocking this interaction, AZD5069 effectively reduces neutrophil recruitment and activation, making it a valuable tool for studying neutrophil-mediated inflammation.[5][9][10]
Data Presentation: Quantitative Effects of AZD5069 on Neutrophil Function
The following table summarizes the quantitative effects of AZD5069 on various neutrophil functions as reported in the literature. This data provides a baseline for expected results when performing the protocols outlined below.
| Parameter | Assay | Chemoattractant/Stimulus | AZD5069 Concentration | Observed Effect | Reference |
| Chemotaxis | In vitro migration assay | IL-8 or GRO-α | Consistent with binding potency | Inhibition of neutrophil chemotaxis | [5][11] |
| Degranulation (CD11b expression) | Flow cytometry | GRO-α | Dose-dependent | Inhibition of CD11b surface expression | [5][11] |
| NET Formation | In vitro NETosis assay (ImageJ quantification) | COPD sputum supernatant | 100 µM | Reduction in NET areas | [12][13][14] |
| NET Formation (DNA release) | NanoDrop spectrophotometer | COPD sputum supernatant | 100 µM | Reduction in extracellular DNA release | [12][13] |
| Circulating Neutrophil Count | In vivo (human study) | N/A | 100 mg, twice daily for 6 days | Reversible reduction in circulating neutrophil count | [15] |
| Phagocytosis | Ex vivo whole blood assay | E. coli | 100 mg, twice daily for 6 days | No significant effect on phagocytosis | [15] |
| Oxidative Burst | Ex vivo whole blood assay | E. coli | 100 mg, twice daily for 6 days | No significant effect on superoxide (B77818) anion production | [15] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Experimental Protocols
1. Isolation of Primary Human Neutrophils from Whole Blood
This protocol describes a standard method for isolating neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in sodium heparin-containing tubes
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Dextran T500 solution (3% in 0.9% NaCl)
-
Ficoll-Paque PLUS
-
Red Blood Cell (RBC) Lysis Buffer
-
Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells, and Ficoll-Paque), leaving the neutrophil-RBC pellet at the bottom.
-
Resuspend the pellet in PBS and add an equal volume of 3% Dextran T500 solution. Mix gently by inversion.
-
Allow the tube to stand upright for 20-30 minutes at room temperature to allow RBCs to sediment.
-
Carefully collect the upper neutrophil-rich layer and transfer to a new 50 mL conical tube.
-
Centrifuge at 250 x g for 10 minutes at 4°C. Discard the supernatant.
-
To lyse remaining RBCs, resuspend the pellet in 10 mL of cold RBC Lysis Buffer for 30-60 seconds.
-
Add 30 mL of PBS to stop the lysis and centrifuge at 250 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet once more with PBS.
-
Resuspend the final neutrophil pellet in complete RPMI 1640 medium and determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity should be >95%.
2. Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of neutrophils to migrate along a chemotactic gradient and the inhibitory effect of AZD5069.
Materials:
-
Isolated primary human neutrophils
-
AZD5069 (dissolved in DMSO, with final DMSO concentration ≤0.1%)
-
Chemoattractant: IL-8 (10 nM)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of AZD5069 or vehicle (DMSO) for 30 minutes at 37°C.
-
In the lower chamber of the Boyden apparatus, add the chemoattractant (IL-8) diluted in assay buffer. Add assay buffer alone to the negative control wells.
-
Place the polycarbonate membrane over the lower chamber.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.
-
To quantify migrated cells, add a solution containing Calcein-AM to the lower chamber and incubate for 30 minutes.
-
Measure the fluorescence in the lower chamber using a plate reader (Excitation/Emission ~485/520 nm).
-
Calculate the percentage inhibition of chemotaxis for each AZD5069 concentration relative to the vehicle control.
3. Neutrophil Degranulation Assay (Myeloperoxidase Release)
This protocol quantifies the release of myeloperoxidase (MPO), a primary granule enzyme, as a marker of degranulation.
Materials:
-
Isolated primary human neutrophils
-
AZD5069
-
Stimulus: Phorbol 12-myristate 13-acetate (PMA, 100 nM) or fMLP (1 µM)
-
Assay buffer
-
MPO ELISA kit or reagents for a colorimetric MPO assay (e.g., TMB substrate)
-
96-well plate
-
Plate reader
Procedure:
-
Resuspend neutrophils in assay buffer at 2 x 10^6 cells/mL.
-
In a 96-well plate, add neutrophils and pre-incubate with AZD5069 or vehicle for 30 minutes at 37°C.
-
Add the stimulus (PMA or fMLP) to the appropriate wells to induce degranulation. Include an unstimulated control.
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant, which contains the released MPO.
-
Quantify the MPO concentration in the supernatant using an MPO ELISA kit according to the manufacturer's instructions, or by using a colorimetric assay with a TMB substrate.
-
Determine the percentage inhibition of MPO release by AZD5069 compared to the stimulated vehicle control.
4. NETosis Quantification Assay (Sytox Green Plate Reader Assay)
This high-throughput assay measures the release of extracellular DNA, a hallmark of NETosis, using a cell-impermeable DNA dye.
Materials:
-
Isolated primary human neutrophils
-
AZD5069
-
Stimulus: PMA (100 nM)
-
Assay medium (e.g., phenol (B47542) red-free RPMI 1640)
-
Sytox Green nucleic acid stain
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Seed neutrophils in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well in assay medium.
-
Pre-treat the cells with various concentrations of AZD5069 or vehicle for 30 minutes at 37°C.[13]
-
Add Sytox Green to all wells at a final concentration of 5 µM.
-
Add the stimulus (PMA) to induce NETosis.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence (Excitation/Emission ~485/520 nm) every 15 minutes for 3-4 hours.
-
The increase in fluorescence over time corresponds to the amount of extracellular DNA released.
-
Calculate the percentage inhibition of NETosis by comparing the fluorescence signal in AZD5069-treated wells to the vehicle-treated, stimulated wells.
Alternative Compound of Interest: this compound
This compound is a potent activator of the Free Fatty Acid 2 Receptor (FFA2), functioning as both a direct allosteric agonist and a positive allosteric modulator.[1][2] In the context of neutrophil function, this compound has been shown to induce the migration of human neutrophils.[1][2][3][4] This compound offers an alternative mechanism for modulating neutrophil activity, targeting a G-protein coupled receptor distinct from the chemokine receptor family. Further investigation into the effects of this compound on degranulation and NETosis could provide valuable insights into the role of FFA2 in neutrophil-mediated inflammation.
Conclusion
The protocols and data presented in this document provide a robust framework for investigating the effects of small molecule modulators, such as the CXCR2 antagonist AZD5069, on primary human neutrophil function. By employing these standardized assays, researchers can effectively characterize the pharmacological profile of novel compounds and advance the development of new therapeutics for neutrophil-driven inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZ 1729 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AZD5069 [openinnovation.astrazeneca.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Multiple Roles for Chemokines in Neutrophil Biology [frontiersin.org]
- 9. Navarixin alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Navarixin alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response [frontiersin.org]
- 11. AZD5069 [openinnovation.astrazeneca.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. researchgate.net [researchgate.net]
- 15. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZ1729 in Adipocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1729 is a novel small molecule that acts as a G protein-coupled receptor 2 (FFA2) allosteric agonist and positive allosteric modulator. Notably, it exhibits a distinct Gi-functional bias, selectively activating Gi signaling pathways without engaging Gq/G11-mediated routes.[1][2][3][4] In the context of adipocyte biology, this compound has demonstrated significant anti-lipolytic effects, making it a valuable tool for studying lipid metabolism and developing therapeutic agents targeting obesity and related metabolic disorders.[1][2][4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in adipocyte cell culture, with a focus on its role in the inhibition of lipolysis.
Mechanism of Action
This compound functions as an allosteric agonist at the FFA2 receptor. Upon binding, it stabilizes a receptor conformation that preferentially couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In adipocytes, reduced cAMP levels lead to the inactivation of hormone-sensitive lipase (B570770) (HSL), a key enzyme responsible for the hydrolysis of triglycerides, thereby inhibiting lipolysis.[1]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on isoproterenol-induced lipolysis in differentiated primary mouse adipocytes.
| Compound | pEC50 (for inhibition of isoproterenol-induced glycerol (B35011) release) | Efficacy (% inhibition of forskolin-stimulated cAMP) | Reference |
| This compound | 5.03 ± 0.44 | 74.0 ± 3.1 | [1] |
| Propionate (C3) | - | 61.1 ± 2.8 | [1] |
| 4-CMTB | - | Partial Agonist | [1] |
Experimental Protocols
I. Differentiation of Primary Mouse Preadipocytes
This protocol describes the differentiation of primary mouse preadipocytes into mature adipocytes suitable for lipolysis assays.
Materials:
-
Primary mouse preadipocytes
-
Growth Medium: DMEM/F12 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium: Growth Medium supplemented with 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 1 µg/mL insulin.
-
Maintenance Medium: Growth Medium supplemented with 1 µg/mL insulin.
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Culture primary mouse preadipocytes in Growth Medium until confluent.
-
Two days post-confluency, replace the Growth Medium with Differentiation Medium.
-
After 48 hours, replace the Differentiation Medium with Maintenance Medium.
-
Continue to culture the cells in Maintenance Medium for an additional 6-8 days, replacing the medium every 2 days.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, will be ready for use in lipolysis assays.
II. In Vitro Lipolysis Assay
This protocol details the procedure for measuring the inhibitory effect of this compound on isoproterenol-induced lipolysis in differentiated adipocytes.
Materials:
-
Differentiated mature adipocytes
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 2% Bovine Serum Albumin (BSA) and 5 mM glucose
-
Isoproterenol (B85558) solution (e.g., 10 µM stock in water)
-
This compound stock solution (in DMSO)
-
Glycerol assay kit
-
Multi-well plates
Procedure:
-
Wash the differentiated adipocytes twice with warm PBS.
-
Pre-incubate the cells with varying concentrations of this compound in KRBB for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
Induce lipolysis by adding isoproterenol to a final concentration of 10 nM.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for the measurement of glycerol release.
-
Quantify the glycerol concentration in the supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Normalize the glycerol release data to the total protein content of the cells in each well.
Mandatory Visualizations
Signaling Pathway of this compound in Adipocytes
References
- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of AZ1729
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1729 is a novel synthetic ligand that acts as a potent, allosteric agonist and positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids.[1][2] A key characteristic of this compound is its significant G-protein signaling bias. It selectively potentiates Gαi-mediated signaling pathways while having no agonistic activity on Gαq/11-mediated pathways.[1][2] This unique property makes this compound an invaluable tool for dissecting the distinct physiological roles of FFA2 signaling pathways.
These application notes provide detailed experimental protocols to investigate the cellular effects of this compound, focusing on its biased agonism. The described methods will enable researchers to characterize the compound's activity in various cellular contexts and to explore its potential therapeutic applications.
Key Cellular Effects of this compound
-
Selective Gαi Pathway Activation: this compound activates Gαi signaling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
No Gαq/11 Pathway Activation: Unlike endogenous agonists, this compound does not stimulate Gαq/11 signaling, which is typically associated with increases in intracellular calcium.[1]
-
Inhibition of Lipolysis: In adipocytes, this compound mimics the effect of short-chain fatty acids by inhibiting isoproterenol-induced lipolysis, a process mediated by the Gαi pathway.[1][3]
-
Neutrophil Migration: this compound has been shown to induce the migration of human neutrophils, a key process in the inflammatory response that is dependent on Gαi signaling.[1][2]
-
Modulation of ERK1/2 Phosphorylation: this compound can be used to dissect the contributions of Gαi and Gαq/11 to downstream signaling cascades such as the phosphorylation of ERK1/2 MAP kinases.[1][4]
Data Presentation
Table 1: Summary of Expected Quantitative Data for this compound's Effects
| Experiment | Cell Type | Readout | Expected Effect of this compound | Potency (pEC50) |
| cAMP Accumulation Assay | hFFA2-expressing cells | Inhibition of forskolin-stimulated cAMP | Potent inhibition | ~6.9 |
| [³⁵S]GTPγS Binding Assay | Membranes from hFFA2-expressing cells | Stimulation of [³⁵S]GTPγS binding | Stimulation | ~7.23 |
| Inositol Monophosphate (IP₁) Accumulation Assay | hFFA2-expressing cells | IP₁ levels | No significant increase[1] | N/A |
| Isoproterenol-Induced Lipolysis Assay | Primary mouse adipocytes | Glycerol (B35011) release | Inhibition | ~5.03[1] |
| Neutrophil Chemotaxis Assay | Isolated human neutrophils | Cell migration | Induction | Concentration-dependent |
| ERK1/2 Phosphorylation Assay | hFFA2-expressing cells | p-ERK1/2 levels | Modulation (dependent on G-protein contribution) | Concentration-dependent |
Experimental Protocols
cAMP Accumulation Assay
This assay determines the ability of this compound to inhibit adenylyl cyclase activity through Gαi activation in cells expressing FFA2.
Materials:
-
hFFA2-expressing cells (e.g., Flp-In™ T-REx™ 293 cells)
-
Cell culture medium
-
Doxycycline (B596269) (for inducible expression systems)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
Plate reader compatible with the assay kit
Protocol:
-
Seed hFFA2-expressing cells in a 96-well plate and culture overnight. If using an inducible system, add doxycycline to induce receptor expression.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to elevate cAMP levels) in the presence of this compound for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Plot the concentration-response curve for this compound and determine the pEC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Isoproterenol-Induced Lipolysis Assay
This protocol assesses the functional consequence of Gαi activation by this compound in a physiologically relevant cell type, primary adipocytes.
Materials:
-
Primary mouse adipocytes
-
Adipocyte culture medium
-
This compound
-
Glycerol assay kit
-
Spectrophotometer
Protocol:
-
Isolate and culture primary mouse adipocytes.
-
Pre-treat the adipocytes with varying concentrations of this compound for 30 minutes.
-
Stimulate lipolysis by adding a fixed concentration of the β-adrenergic agonist isoproterenol and incubate for 1-2 hours.
-
Collect the supernatant.
-
Measure the amount of glycerol released into the supernatant using a glycerol assay kit.
-
Plot the concentration-response curve for this compound's inhibition of isoproterenol-induced glycerol release and calculate the pEC50.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of this compound to induce the directional migration of neutrophils.
Materials:
-
Isolated human neutrophils
-
Chemotaxis buffer
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Microscope
Protocol:
-
Isolate human neutrophils from fresh blood.
-
Resuspend the neutrophils in chemotaxis buffer.
-
Add varying concentrations of this compound to the lower wells of the chemotaxis chamber.
-
Place the filter membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber for 1-2 hours to allow for cell migration.
-
Fix and stain the filter.
-
Count the number of migrated cells in multiple fields using a microscope.
-
Plot the number of migrated cells against the concentration of this compound.
Visualizations
Caption: this compound selectively activates the Gαi pathway at the FFA2 receptor.
Caption: Workflow for the cAMP accumulation assay to measure this compound activity.
Caption: Workflow for the isoproterenol-induced lipolysis assay.
References
- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ1729 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1729 is a potent and selective allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. It functions as a direct allosteric agonist and a positive allosteric modulator (PAM) with a unique bias towards the Gαi signaling pathway over the Gαq/11 pathway.[1][2][3] This property makes this compound an invaluable tool for dissecting the specific physiological roles of FFA2-mediated Gαi signaling in various cellular processes. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to probe FFA2 activity.
Mechanism of Action
This compound binds to an allosteric site on the FFA2 receptor, distinct from the orthosteric site where endogenous short-chain fatty acids (SCFAs) like propionate (B1217596) bind.[1] This interaction potentiates Gαi-mediated signaling, leading to downstream effects such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[1][4] Conversely, this compound does not promote Gαq/11-mediated signaling, which typically results in inositol (B14025) phosphate (B84403) (IP) accumulation and calcium mobilization.[1][5] This Gαi bias is a key feature of this compound's pharmacological profile.
Signaling Pathway Diagram
Caption: this compound biased signaling through the FFA2 receptor.
Quantitative Data Summary
The following table summarizes the reported potency and efficacy of this compound in various cell-based assays.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| cAMP Inhibition | hFFA2-expressing Flp-In T-REx 293 cells | pEC50 | 6.9 | [4] |
| [³⁵S]GTPγS Binding | Membranes from hFFA2-expressing cells | pEC50 | 7.23 | [4] |
| Inhibition of Lipolysis | Primary mouse adipocytes | pEC50 | 5.03 | [1][4] |
| Neutrophil Migration | Isolated human neutrophils | - | Effective | [1][2] |
| Inositol Monophosphate (IP1) Accumulation | hFFA2-expressing Flp-In T-REx 293 cells | Activity | Inactive up to 30 µM | [1] |
Experimental Workflow Diagram
Caption: General workflow for a cell-based assay with this compound.
Detailed Experimental Protocols
cAMP Inhibition Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing human FFA2 (hFFA2).
Materials:
-
Flp-In T-REx 293 cells inducibly expressing hFFA2
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Blasticidin, Hygromycin B
-
This compound
-
Forskolin
-
HTRF-based cAMP detection kit
-
Low-volume white 384-well plates
Procedure:
-
Cell Culture: Maintain Flp-In T-REx 293 hFFA2 cells in DMEM supplemented with 10% FBS, penicillin-streptomycin, 5 µg/mL blasticidin, and 200 µg/mL hygromycin B.
-
Cell Seeding: Seed cells at a density of 2,000 cells/well in a low-volume white 384-well plate.
-
Receptor Expression: Induce hFFA2 expression by adding doxycycline to the culture medium and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Remove the culture medium and replace it with the appropriate assay buffer from the detection kit. b. Add the serially diluted this compound to the wells. c. Add forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase. The final concentration of forskolin should be determined based on optimization experiments, typically around 1-10 µM. d. Incubate the plate at room temperature or 37°C for the time specified by the kit manufacturer (usually 30-60 minutes). e. Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well. f. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the concentration-response curve to determine the pEC50 of this compound.
Inhibition of Lipolysis Assay in Primary Mouse Adipocytes
This assay measures the ability of this compound to inhibit isoproterenol-induced lipolysis by quantifying glycerol (B35011) release.
Materials:
-
Primary mouse adipocytes
-
Isoproterenol
-
This compound
-
Glycerol detection kit
-
96-well plates
Procedure:
-
Adipocyte Culture: Differentiate primary pre-adipocytes into mature adipocytes using an appropriate differentiation cocktail.
-
Compound Treatment: a. Wash the mature adipocytes with assay buffer. b. Add fresh assay buffer containing various concentrations of this compound and incubate for a pre-determined time (e.g., 30 minutes). c. Add isoproterenol to stimulate lipolysis (a typical concentration is 10 nM) and incubate for 1-2 hours at 37°C.[1]
-
Glycerol Measurement: a. Collect the supernatant from each well. b. Measure the glycerol concentration in the supernatant using a commercially available glycerol detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of this compound against the percentage inhibition of isoproterenol-induced glycerol release to determine the pEC50.
Neutrophil Migration (Chemotaxis) Assay
This protocol assesses the ability of this compound to induce the migration of human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with a 3 µm pore size filter)
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Assay Setup: a. Prepare different concentrations of this compound in the assay buffer and add them to the lower wells of the chemotaxis chamber. b. Place the filter membrane over the lower wells. c. Resuspend the isolated neutrophils in the assay buffer and add them to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Migration Quantification: a. After incubation, remove the filter. b. Fix and stain the migrated cells on the lower side of the filter. c. Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis: Plot the concentration of this compound against the number of migrated cells. The results are typically expressed as a chemotactic index (fold increase in migration over the buffer control).
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters such as cell density, incubation times, and reagent concentrations for their particular experimental conditions and cell systems.
References
- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. AZ 1729 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 5. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring AZ1729-Induced cAMP Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ1729 is a potent and selective allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor (GPCR) also known as GPR43.[1][2] FFA2 is activated by short-chain fatty acids (SCFAs) like propionate (B1217596) and acetate, and it couples to both Gαi/o and Gαq/11 signaling pathways. This compound exhibits significant functional bias, acting as a direct agonist and positive allosteric modulator (PAM) for the Gαi-mediated pathway while functioning as a negative allosteric modulator (NAM) for Gαq/11 signaling.[1][3]
The activation of the Gαi subunit leads to the inhibition of adenylyl cyclase (AC), an enzyme responsible for the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[4] Consequently, activation of FFA2 by a Gαi-biased agonist like this compound results in a measurable decrease in intracellular cAMP levels. This application note provides detailed methodologies for quantifying this compound-induced cAMP inhibition, a critical step in characterizing its pharmacological profile.
Signaling Pathway of this compound-Mediated cAMP Inhibition
This compound binds to an allosteric site on the FFA2 receptor.[1] This binding event stabilizes a receptor conformation that preferentially activates the associated inhibitory G-protein (Gαi). The activated Gαi protein dissociates into its Gαi subunit and Gβγ dimer. The Gαi subunit then directly inhibits the activity of adenylyl cyclase. This reduces the synthesis of cAMP from ATP, lowering the intracellular concentration of this key second messenger.
Principle of the cAMP Inhibition Assay
To measure a decrease in cAMP, basal levels of the second messenger are first elevated using a direct activator of adenylyl cyclase, such as forskolin (B1673556).[5][6] This creates a significant signal window. When a Gαi-coupled receptor agonist like this compound is introduced, it inhibits the forskolin-stimulated adenylyl cyclase activity, leading to a quantifiable reduction in cAMP levels.[1][7] The magnitude of this reduction is proportional to the potency and efficacy of the agonist. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF) and bioluminescence-based assays.[8][9]
Experimental Protocols
This section details a representative protocol for measuring this compound-induced cAMP inhibition using an HTRF-based assay in a 384-well plate format. The protocol is adapted for cells stably expressing the human FFA2 receptor (e.g., Flp-In™ T-REx™ 293 or CHO cells).[1][10]
Experimental Workflow
The overall workflow involves cell preparation, compound addition, forskolin stimulation, cell lysis with detection reagents, and signal measurement.
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing human FFA2.
-
Culture Medium: DMEM or F-12 supplemented with 10% FBS, antibiotics, and selection agents.
-
Assay Plates: White, solid-bottom 384-well assay plates.
-
Reagents:
-
This compound (Test compound)
-
Propionate or other known FFA2 agonist (Positive control)
-
Forskolin
-
IBMX (optional, phosphodiesterase inhibitor)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP HTRF Assay Kit (e.g., from Cisbio) containing:
-
cAMP standard
-
cAMP-d2 conjugate (acceptor)
-
Anti-cAMP cryptate (donor)
-
Lysis buffer
-
-
Detailed Methodology
-
Cell Preparation:
-
Culture hFFA2-expressing cells according to standard protocols. If using an inducible expression system (like T-REx), add the inducing agent (e.g., doxycycline) 16-24 hours prior to the assay.[11]
-
On the day of the assay, harvest cells and resuspend in assay buffer.
-
Dispense cells into a 384-well plate at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to settle for 30 minutes.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10 µM to 10 pM).
-
Add a small volume (e.g., 5 µL) of the diluted compounds to the corresponding wells. Include "vehicle only" (DMSO) controls.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
-
Forskolin Stimulation:
-
Prepare a solution of forskolin in assay buffer. The final concentration should be determined empirically to stimulate cAMP production to approximately 80% of its maximum (EC80), typically in the range of 1-10 µM.[7][11]
-
Add the forskolin solution (e.g., 5 µL) to all wells except for the basal control wells (which receive assay buffer only).
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the cAMP-d2 and anti-cAMP cryptate stocks into the provided lysis buffer.
-
Add the detection reagent mix (e.g., 10 µL) to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow for cell lysis and immunoassay equilibration.[4]
-
-
Data Acquisition:
-
Read the plate using an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor) following excitation at ~340 nm.[9]
-
-
Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of intracellular cAMP.
-
Normalize the data as a percentage of inhibition relative to the controls:
-
0% Inhibition (High Signal): Forskolin-stimulated wells (vehicle + forskolin).
-
100% Inhibition (Low Signal): Basal control wells (vehicle, no forskolin).
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the resulting concentration-response curve using a four-parameter logistic equation to determine the pEC50 (negative logarithm of the half-maximal effective concentration) and the maximum inhibition (Emax).
-
Data Presentation
Quantitative data from cAMP inhibition assays should be summarized to compare the potency and efficacy of different compounds. The pEC50 value reflects the compound's potency, while the maximal percentage of inhibition reflects its efficacy.
| Compound | Target | Assay Type | pEC50 | Max. Inhibition (%) | Reference |
| This compound | Human FFA2 | cAMP Inhibition | 6.9 ± 0.13 | 74.0 ± 3.1 | [1] |
| Propionate (C3) | Human FFA2 | cAMP Inhibition | 3.95 ± 0.13 | 61.1 ± 2.8 | [1] |
| 4-CMTB | Human FFA2 | cAMP Inhibition | 5.88 ± 0.39 | Partial Agonist | [1] |
Note: The data in this table are derived from published literature and are for illustrative purposes.[1]
References
- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing AZ1729 as a Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1729 is a novel synthetic ligand that acts as a positive allosteric modulator (PAM) for the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like propionate.[1][2] A key characteristic of this compound is its significant G protein signaling bias. It selectively potentiates Gαi-mediated signaling pathways while simultaneously acting as a negative allosteric modulator (NAM) of Gαq/G11-mediated pathways.[1][3] This unique profile makes this compound a valuable tool for dissecting the distinct physiological roles of FFA2 signaling pathways.[1][2]
These application notes provide detailed protocols for characterizing the allosteric modulatory properties of this compound on FFA2, enabling researchers to investigate its effects on receptor binding, downstream signaling, and cellular functions.
Mechanism of Action
This compound binds to an allosteric site on the FFA2 receptor, which is topographically distinct from the orthosteric site where endogenous SCFAs bind.[1] This interaction does not compete with orthosteric ligand binding but rather modulates the receptor's response to the orthosteric agonist. The allosteric modulation by this compound exhibits "probe dependence," meaning its functional effect is dependent on the specific orthosteric agonist used.[1]
The primary mechanism of its positive allosteric modulation on Gαi signaling is a significant increase in the efficacy of the orthosteric ligand, with a more modest effect on the agonist's affinity.[1] Conversely, for Gαq/G11 signaling, this compound acts as a NAM, reducing the maximal efficacy of the orthosteric agonist.[1]
Data Presentation
Table 1: In Vitro Pharmacology of this compound at Human FFA2
| Assay Type | Parameter | Orthosteric Ligand | This compound Value | Reference |
| Gαi Signaling | ||||
| cAMP Inhibition | pEC50 (Agonist activity) | - | 6.9 | [3] |
| cAMP Inhibition | pKB (PAM activity) | Propionate (C3) | ~6.75 | [1] |
| [35S]GTPγS Binding | pEC50 (Agonist activity) | - | 7.23 | [3] |
| Gαq/G11 Signaling | ||||
| IP1 Accumulation | Activity | - | Inactive up to 30 µM | [1] |
| IP1 Accumulation | pIC50 (NAM activity) | Propionate (C3) | Not explicitly quantified | [1] |
| Binding | ||||
| Radioligand Binding | pKi | [3H]GLPG0974 | ~6.75 | [1] |
| Radioligand Binding | Cooperativity (α) | Propionate (C3) | Modest increase in affinity | [1] |
Table 2: Functional Effects of this compound in Primary Cells
| Cell Type | Assay | Effect of this compound | Reference |
| Primary Mouse Adipocytes | Inhibition of Isoproterenol-induced Lipolysis | Potent inhibition (pEC50 = 5.03) | [3] |
| Isolated Human Neutrophils | Chemotaxis | Induces migration and acts as a PAM for propionate | [1][2] |
| Mouse Colonic Preparations | GLP-1 Release | Does not mimic or regulate propionate-mediated release | [1] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to assess this compound as a biased allosteric modulator of FFA2.
Radioligand Binding Assays
These assays are crucial to determine if this compound binds to an allosteric site and to quantify its affinity and its cooperativity with an orthosteric ligand.
Protocol: Competition Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human FFA2.
-
Harvest cells and prepare crude membranes by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled FFA2 antagonist (e.g., [3H]GLPG0974).
-
Increasing concentrations of unlabeled this compound or an orthosteric ligand (e.g., propionate) for competition curves.
-
To determine cooperativity, use increasing concentrations of the orthosteric ligand in the presence and absence of a fixed concentration of this compound.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
For non-specific binding, add a high concentration of an unlabeled orthosteric antagonist.
-
-
Incubation and Filtration:
-
Quantification and Analysis:
-
Dry the filter plates and add a scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Ki values and cooperativity factors (α). An α value greater than 1 indicates positive cooperativity.
-
Functional Assays: Gαi Signaling
These assays measure the potentiation of Gαi-mediated signaling by this compound.
Protocol: cAMP Inhibition Assay
-
Cell Culture:
-
Use Flp-In T-REx 293 cells with doxycycline-inducible expression of human FFA2-eYFP.[1]
-
Plate cells in a 96-well plate and induce receptor expression with doxycycline.
-
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
To assess PAM activity, pre-incubate cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed, submaximal concentration (e.g., EC20) of an orthosteric agonist (e.g., propionate) along with a Gαs activator (e.g., forskolin) to stimulate cAMP production.
-
To assess agonist activity, add varying concentrations of this compound in the presence of forskolin.
-
-
cAMP Quantification:
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA).
-
-
Data Analysis:
-
Plot the concentration-response curves and fit to a sigmoidal dose-response equation to determine pEC50 (for agonist activity) or the potentiation of the orthosteric agonist's response.
-
Functional Assays: Gαq/G11 Signaling
These assays are used to demonstrate the negative allosteric modulatory effect of this compound on Gαq/G11-mediated signaling.
Protocol: Inositol Monophosphate (IP1) Accumulation Assay
-
Cell Culture:
-
Use HEK293 cells expressing human FFA2.
-
Plate cells in a 96-well plate.
-
-
Assay Procedure:
-
Wash cells with a suitable assay buffer and then add stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
To assess NAM activity, pre-incubate cells with varying concentrations of this compound for 15-30 minutes.
-
Add a concentration-response curve of an orthosteric agonist (e.g., propionate).
-
To assess agonist activity, add varying concentrations of this compound alone.
-
-
IP1 Quantification:
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure IP1 accumulation using a commercially available kit (e.g., HTRF IP-One assay).
-
-
Data Analysis:
-
Plot the concentration-response curves. A rightward shift and/or a decrease in the maximal response of the orthosteric agonist in the presence of this compound indicates negative allosteric modulation.
-
Downstream Signaling: ERK1/2 Phosphorylation
This assay can be used to investigate the integrated output of both Gαi and Gαq/G11 signaling pathways.
Protocol: Phospho-ERK1/2 Assay
-
Cell Culture and Starvation:
-
Plate FFA2-expressing cells and grow to confluency.
-
Serum-starve the cells for 4-6 hours before the experiment.
-
-
Cell Treatment:
-
Pre-incubate cells with varying concentrations of this compound.
-
To dissect the contribution of G protein subtypes, pre-treat cells with pertussis toxin (PTX) to inhibit Gαi or with a Gαq/11 inhibitor like FR900359.[1]
-
Stimulate with an orthosteric agonist (e.g., propionate) for 5-10 minutes.
-
-
Detection:
-
Lyse the cells and determine the levels of phosphorylated ERK1/2 and total ERK1/2 using Western blotting or a quantitative immunoassay (e.g., AlphaLISA or HTRF).
-
-
Analysis:
-
Quantify the ratio of phospho-ERK1/2 to total ERK1/2. Analyze the effect of this compound on the agonist-induced ERK1/2 phosphorylation in the presence and absence of G protein inhibitors.
-
Mandatory Visualizations
Caption: Biased signaling of FFA2 modulated by this compound.
Caption: Experimental workflow for assessing this compound.
References
Application Notes: Utilizing AZ1729 to Elucidate FFA2 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate (B1217596).[1] As a key sensor of gut microbiota metabolites, FFA2 has emerged as a promising therapeutic target for metabolic and inflammatory diseases. A significant challenge in studying FFA2 has been the lack of selective pharmacological tools to dissect its complex signaling mechanisms. FFA2 couples to both Gαi/o and Gαq/11 proteins, initiating distinct downstream signaling cascades.[2][3] The compound AZ1729 has been identified as a novel allosteric agonist and positive allosteric modulator (PAM) of FFA2, exhibiting a unique bias towards the Gαi signaling pathway.[2] This property makes this compound an invaluable tool for selectively probing Gαi-mediated FFA2 functions.
These application notes provide a comprehensive guide for utilizing this compound to investigate FFA2 signaling pathways. We present detailed protocols for key in vitro assays, summarize the pharmacological properties of this compound, and provide visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound acts as a Gαi-biased allosteric agonist of FFA2.[2] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous SCFAs bind. This allosteric interaction leads to two key functional outcomes:
-
Direct Gαi Activation: this compound directly activates FFA2, but selectively engages the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] It does not activate the Gαq/11 pathway, which is responsible for stimulating phospholipase C and subsequent inositol (B14025) phosphate (B84403) (IP) accumulation and calcium mobilization.
-
Positive Allosteric Modulation of Gαi Signaling: In the presence of orthosteric agonists like propionate (C3), this compound enhances their ability to activate Gαi-mediated signaling.
-
Negative Allosteric Modulation of Gαq/11 Signaling: Conversely, this compound acts as a negative allosteric modulator of Gαq/11 signaling, reducing the maximal efficacy of orthosteric agonists in activating this pathway.
This unique pharmacological profile allows researchers to isolate and study the physiological roles of the FFA2-Gαi signaling axis.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data on the activity of this compound at the human FFA2 receptor in various functional assays.
Table 1: Agonist Activity of this compound in Gαi-Mediated Signaling Assays
| Assay | Parameter | Value | Reference |
| cAMP Inhibition | pEC50 | 6.9 | [4] |
| [³⁵S]GTPγS Binding | pEC50 | 7.23 | [4][5] |
Table 2: Allosteric Modulatory Effects of this compound
| Assay | Modulation Type | Effect on Propionate (C3) | Affinity (pKB) | Reference |
| cAMP Inhibition (Gαi) | Positive Allosteric Modulator | Increases potency and efficacy | 6.75 ± 0.12 | [6] |
| IP₁ Accumulation (Gαq/11) | Negative Allosteric Modulator | Reduces maximal efficacy | 6.12 ± 0.12 | [6] |
| [³H]GLPG0974 Binding | Positive Allosteric Modulator of C3 | Increases affinity of C3 | 6.84 ± 0.11 |
Table 3: Activity of this compound in Physiologically Relevant Assays
| Assay | Cell Type | Parameter | Value | Reference |
| Inhibition of Isoproterenol-induced Lipolysis | Mouse Primary Adipocytes | pEC50 | 5.03 | [4] |
| Neutrophil Chemotaxis | Human Primary Neutrophils | Agonist | Induces migration | [4] |
Signaling Pathways and Experimental Workflows
FFA2 Signaling Pathways
The following diagram illustrates the dual signaling pathways of the FFA2 receptor and highlights the specific point of intervention by this compound.
Experimental Workflow: cAMP Inhibition Assay
This workflow outlines the key steps for assessing the Gαi-mediated signaling of FFA2 using a cAMP inhibition assay.
References
- 1. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cAMP Inhibition Assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating the Combination of AZ1729 and Orthosteric FFA2 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like propionate (B1217596) and acetate.[1] It is a promising therapeutic target for metabolic and inflammatory diseases.[1] FFA2 signals through both Gαi and Gαq/11 pathways, which are believed to mediate distinct physiological effects.[2][3] AZ1729 is a novel synthetic allosteric ligand for FFA2 that displays unique Gαi-functional bias.[2][3] It acts as both a direct allosteric agonist and a positive allosteric modulator (PAM) of orthosteric agonist activity, but only for Gαi-mediated signaling pathways.[2][3] In contrast, it can act as a negative allosteric modulator of Gαq/11-mediated signaling.
These application notes provide detailed protocols for characterizing the interaction of this compound with orthosteric FFA2 agonists, enabling researchers to dissect the differential signaling pathways of FFA2 and explore the therapeutic potential of biased allosteric modulators.
Data Presentation
The following tables summarize the quantitative data for this compound and the orthosteric agonist propionate (C3) at the human FFA2 receptor.
Table 1: Agonist Activity at Human FFA2 Receptor
| Ligand | Assay | Parameter | Value |
| Propionate (C3) | cAMP Inhibition | pEC50 | 3.95 ± 0.13 |
| IP1 Accumulation | pEC50 | 4.19 ± 0.10 | |
| This compound | cAMP Inhibition | pEC50 | 6.90 ± 0.14 |
| 35S-GTPγS Binding | pEC50 | 7.23 ± 0.20 | |
| IP1 Accumulation | Activity | Inactive |
Table 2: Allosteric Modulatory Effects on Propionate (C3) Activity at Human FFA2 Receptor
| Allosteric Modulator | Orthosteric Agonist | Assay | Parameter | Value |
| This compound | Propionate (C3) | cAMP Inhibition | pKB | 6.75 ± 0.12 |
| αβ (Cooperativity) | 85.22 | |||
| This compound | Propionate (C3) | IP1 Accumulation | pKB | 6.12 ± 0.12 |
| Modulation | Negative (reduces C3 Emax) |
Signaling Pathways and Experimental Workflow
FFA2 Signaling Pathways
The following diagram illustrates the dual signaling pathways of the FFA2 receptor upon activation by an orthosteric agonist and the biased modulation by this compound.
Caption: FFA2 receptor signaling and modulation by this compound.
Experimental Workflow for Characterizing this compound
This workflow outlines the key experiments to determine the pharmacological profile of this compound in combination with orthosteric FFA2 agonists.
Caption: Workflow for characterizing this compound's effects.
Experimental Protocols
Cell Culture
-
Cell Line: Flp-In T-REx 293 cells stably expressing human FFA2 (hFFA2).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Hygromycin B and Blasticidin).
-
Induction of FFA2 Expression: Induce hFFA2 expression by treating cells with 1 µg/mL doxycycline (B596269) for 24 hours prior to the assay.
cAMP Inhibition Assay (Gαi Signaling)
This assay measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gαi activation.
-
Principle: FFA2 activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Method:
-
Seed doxycycline-induced Flp-In T-REx 293-hFFA2 cells in a 96-well plate and incubate overnight.
-
Wash cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.
-
For agonist mode: Add increasing concentrations of this compound or propionate.
-
For PAM mode: Add a fixed concentration of propionate (e.g., EC20) along with increasing concentrations of this compound.
-
Stimulate with forskolin (B1673556) (e.g., 5 µM) for 15 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).
-
-
Data Analysis: Plot the concentration-response curves and calculate pEC50 for agonist activity and pKB and cooperativity values for PAM activity.
Inositol Monophosphate (IP1) Accumulation Assay (Gαq Signaling)
This assay quantifies the accumulation of IP1, a stable metabolite of IP3, which is produced upon Gαq activation.
-
Principle: FFA2 activation of Gαq activates phospholipase C, leading to the production of IP3, which is rapidly metabolized to IP1.
-
Method:
-
Seed doxycycline-induced Flp-In T-REx 293-hFFA2 cells in a 96-well plate and incubate overnight.
-
Wash cells with stimulation buffer and pre-incubate with LiCl (e.g., 50 mM) for 15 minutes at 37°C to inhibit IP1 degradation.
-
For agonist mode: Add increasing concentrations of this compound or propionate.
-
For NAM mode: Add a fixed concentration of propionate (e.g., EC80) along with increasing concentrations of this compound.
-
Incubate for 60 minutes at 37°C.
-
Lyse the cells and measure IP1 levels using a commercially available kit (e.g., HTRF).
-
-
Data Analysis: Plot the concentration-response curves and determine the effect of this compound on propionate-induced IP1 accumulation.
ERK1/2 Phosphorylation Assay (Integrated Gαi/Gαq Signaling)
This assay measures the phosphorylation of ERK1/2, a downstream signaling event that can be activated by both Gαi and Gαq pathways.
-
Principle: GPCR activation leads to a signaling cascade resulting in the phosphorylation of ERK1/2.
-
Method (Western Blotting):
-
Seed doxycycline-induced Flp-In T-REx 293-hFFA2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours.
-
Treat cells with this compound and/or propionate for 5-10 minutes. To dissect G protein contribution, pre-treat with pertussis toxin (PTX, 100 ng/mL, overnight) to inhibit Gαi or a Gαq inhibitor (e.g., FR900359) for 30 minutes.[2][3]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and express phospho-ERK1/2 levels as a ratio to total ERK1/2.
Human Neutrophil Chemotaxis Assay (Physiological Gαi-mediated Response)
This assay assesses the ability of this compound to induce directed migration of human neutrophils, a physiological response mediated by Gαi.[3]
-
Principle: Chemoattractants induce neutrophil migration up a concentration gradient, which can be measured using a Boyden chamber or Transwell assay.
-
Method:
-
Isolate human neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Resuspend neutrophils in assay buffer.
-
Place increasing concentrations of this compound or a known chemoattractant (e.g., fMLP) in the lower chamber of a Boyden chamber or Transwell plate (with a 3-5 µm pore size membrane).
-
Add the neutrophil suspension to the upper chamber.
-
Incubate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Quantify the number of migrated cells in the lower chamber by cell counting, or using a viability assay (e.g., Calcein AM).
-
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to generate a chemotactic curve.
Conclusion
The combination of in vitro pharmacological assays and primary cell-based functional assays provides a comprehensive framework for characterizing the unique Gαi-biased allosteric modulatory properties of this compound at the FFA2 receptor. These protocols will enable researchers to investigate the nuanced signaling of FFA2 and to explore the potential of biased ligands for the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of AZ1729
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of AZ1729, a potent and selective free fatty acid 2 receptor (FFA2) allosteric agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] For most in vitro applications, preparing a high-concentration stock solution in DMSO is the recommended starting point.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What is happening and how can I prevent this?
A2: This is a common issue for compounds with low aqueous solubility. The DMSO keeps the compound solubilized at high concentrations, but when diluted into an aqueous medium, the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate. To prevent this, consider the following:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize solvent effects on your experiment.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Thorough Mixing: Ensure vigorous and immediate mixing after each dilution step to promote dispersion.
-
Lowering the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
Q3: Can I use other solvents to improve the solubility of this compound in aqueous solutions?
A3: Yes, employing co-solvents can be an effective strategy. Besides DMSO and ethanol, other water-miscible organic solvents like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol may be used.[2] It is crucial to test the compatibility of any co-solvent with your specific experimental system.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of compounds containing ionizable groups can be significantly influenced by pH. This compound contains a thiazole (B1198619) ring, which is weakly basic.[3] Adjusting the pH of the aqueous buffer may enhance solubility. For basic compounds like this compound, a slightly acidic pH could increase solubility by promoting protonation. A pH-solubility profile experiment is recommended to determine the optimal pH for your application.
Troubleshooting Guide: Poor Solubility of this compound in Aqueous Solutions
This guide provides a systematic approach to troubleshooting and overcoming common solubility issues encountered with this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility. | - Lower the final working concentration of this compound.- Perform serial dilutions instead of a single large dilution.- Ensure the final DMSO concentration is minimal (<0.5%).- Vigorously mix the solution immediately after dilution. |
| Cloudy or hazy solution after dilution. | Formation of fine precipitates or colloids. | - Try gentle warming (e.g., 37°C) of the aqueous buffer before and after adding the this compound stock solution.- Use a bath sonicator to aid in the dispersion of the compound.- Consider adding a small percentage of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer. |
| Inconsistent experimental results. | Variable amounts of dissolved this compound due to precipitation. | - Prepare fresh dilutions for each experiment.- Visually inspect the final solution for any signs of precipitation before use.- Filter the final solution through a 0.22 µm filter to remove any undissolved particles, though this may reduce the effective concentration. |
| Need for a higher concentration of this compound in an aqueous solution. | The intrinsic low aqueous solubility of this compound. | - Investigate the use of co-solvents such as ethanol, PEG 300, or propylene glycol in combination with water.- Explore the use of cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance solubility.[4] |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 36.94 | 100 | [1] |
| Ethanol | 1.85 | 5 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Enhancing Aqueous Solubility of this compound using a Co-solvent System
Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to improve solubility.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, HEPES)
-
Co-solvent (e.g., Ethanol, PEG 300)
-
Vortex mixer
Procedure:
-
Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 5%, 10% ethanol).
-
Perform serial dilutions of the this compound DMSO stock solution into the co-solvent-containing buffers to achieve the desired final concentration.
-
Vortex the solution thoroughly after each dilution step.
-
Visually inspect the final solutions for any signs of precipitation.
-
Select the lowest concentration of the co-solvent that maintains the solubility of this compound at the desired working concentration.
-
It is recommended to include a vehicle control in your experiments containing the same final concentration of DMSO and co-solvent.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound is an allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2). It displays a functional bias towards the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. In contrast, it does not activate the Gαq/11 pathway, which is responsible for stimulating phospholipase C and subsequent downstream signaling.[5][6][7]
Caption: Gi-biased signaling pathway of this compound at the FFA2 receptor.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for troubleshooting and improving the aqueous solubility of this compound for experimental use.
Caption: A logical workflow for enhancing the aqueous solubility of this compound.
References
- 1. AZ 1729 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. benchchem.com [benchchem.com]
- 4. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AZ1729 Concentration for Maximal Gi Activation via FFA2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ1729. The focus is on optimizing its concentration to achieve maximal Gi activation through its target receptor, the Free Fatty Acid Receptor 2 (FFA2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a potent small molecule that functions as a direct allosteric agonist and a positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1] It is important to note that this compound's activity is specific to FFA2, and it is not known to act on GPR84.
Q2: The topic mentions GPR84, but the information provided is about FFA2. Can you clarify?
A2: This is a crucial point of clarification. The initial query mentioned GPR84, which is also a G-protein coupled receptor involved in immune responses. However, extensive research has characterized this compound as a selective ligand for FFA2.[1][2] There is no scientific literature to support the activity of this compound on GPR84. Therefore, all protocols and data provided here are for the optimization of this compound on its correct target, FFA2.
Q3: How does this compound activate Gi signaling?
A3: this compound exhibits a "biased agonist" profile, meaning it preferentially activates the Gi signaling pathway over the Gq/G11 pathway, both of which can be engaged by FFA2's endogenous ligands (short-chain fatty acids).[2] As an allosteric modulator, it binds to a site on the receptor distinct from the orthosteric site (where endogenous ligands bind) to promote a receptor conformation that favors Gi protein coupling.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q4: What is the typical concentration range for this compound to achieve Gi activation?
A4: The effective concentration of this compound for Gi activation is in the nanomolar to low micromolar range. For maximal Gi activation, a concentration-response curve should be generated in your specific experimental system. Based on published data, pEC50 values are approximately 6.9 for cAMP inhibition and 7.23 for GTPγS binding, which correspond to EC50 values in the sub-micromolar range.[2][3]
Q5: Can this compound be used in combination with other FFA2 ligands?
A5: Yes, as a positive allosteric modulator, this compound can enhance the potency and/or efficacy of orthosteric FFA2 agonists, such as the short-chain fatty acid propionate.[1][2] When used in combination, it is recommended to perform a concentration-response experiment for the orthosteric agonist in the presence of a fixed concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable Gi activation (e.g., no inhibition of forskolin-stimulated cAMP). | 1. Incorrect target receptor: this compound is selective for FFA2, not other GPCRs like GPR84. 2. Low or no FFA2 expression in the cell line. 3. Inactive this compound compound. | 1. Confirm that your experimental system involves the FFA2 receptor. 2. Verify FFA2 expression in your chosen cell line via qPCR, western blot, or other methods. Consider using a cell line known to express FFA2, such as Flp-In T-REx 293 cells engineered to express hFFA2.[2] 3. Check the purity and integrity of your this compound stock. Prepare fresh solutions. |
| High variability in experimental results. | 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. Pipetting errors, especially with serial dilutions. 3. Instability of reagents. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Use calibrated pipettes and perform careful serial dilutions. 3. Prepare fresh reagents, especially forskolin (B1673556) and this compound solutions, for each experiment. |
| Lower than expected potency (higher EC50). | 1. Presence of serum in the assay medium (serum components can bind to the compound). 2. Suboptimal assay conditions (e.g., incubation time, temperature). 3. Cell line expresses a different species ortholog of FFA2 with lower affinity for this compound. | 1. Perform assays in serum-free medium. 2. Optimize assay parameters such as incubation times and temperatures. 3. If using a non-human cell line, be aware of potential species differences in pharmacology. |
| This compound shows Gq/G11 activation. | This is highly unlikely as this compound is a known Gi-biased agonist.[2] | 1. Verify the identity and purity of the this compound compound. 2. Rule out off-target effects by using an FFA2 antagonist or FFA2 knockout/knockdown cells. 3. Re-evaluate your Gq/G11 activation assay for potential artifacts. |
Quantitative Data Summary
The following tables summarize the potency of this compound in typical Gi activation assays.
Table 1: Potency of this compound in cAMP Inhibition Assays
| Cell Line | Species | pEC50 | Efficacy (% inhibition of forskolin-stimulated cAMP) | Reference |
| Flp-In T-REx 293 | Human | 6.90 ± 0.14 | 74.0 ± 3.1% | [2] |
Table 2: Potency of this compound in [³⁵S]GTPγS Binding Assays
| Cell Membrane Preparation | Species | pEC50 | Reference |
| Flp-In T-REx 293 expressing hFFA2 | Human | 7.23 ± 0.20 | [2] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing FFA2.
Materials:
-
Cells expressing FFA2 (e.g., hFFA2-expressing Flp-In T-REx 293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin at twice the final desired concentration.
-
Assay: a. Remove culture medium from the cells and add assay buffer. b. Add the this compound serial dilutions to the wells and incubate for 15-30 minutes at 37°C. c. Add forskolin to all wells except the basal control wells to stimulate adenylyl cyclase. A typical final concentration is 5-10 µM. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: a. Normalize the data with the forskolin-only wells representing 0% inhibition and basal cAMP levels as 100% inhibition. b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 and maximal inhibition.
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Cell membranes prepared from cells expressing FFA2
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
[³⁵S]GTPγS
-
This compound
-
GTPγS (unlabeled) for non-specific binding determination
-
Scintillation vials and scintillation fluid
-
Glass fiber filter mats
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes (10-20 µg), GDP (e.g., 10 µM final concentration), and the desired concentration of this compound in the assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM final concentration) to initiate the binding reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters quickly with ice-cold assay buffer.
-
Measurement: a. Place the filter mats into scintillation vials. b. Add scintillation fluid and allow it to equilibrate. c. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. b. Plot the specific binding (in cpm or dpm) against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Visualizations
References
Navigating the Nuances of AZ1729: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
AZ1729 is a potent, Gi-biased allosteric agonist and positive allosteric modulator (PAM) of the free fatty acid receptor 2 (FFA2). Its unique signaling profile, while offering selective pathway activation, can also lead to unexpected or inconsistent results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reproducible and reliable data in your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric modulator of the free fatty acid receptor 2 (FFA2). It binds to a site distinct from the orthosteric site where endogenous ligands like propionate (B1217596) bind.[1][2][3] this compound acts as a direct allosteric agonist and a positive allosteric modulator (PAM) for Gi-mediated signaling pathways.[1][4] Conversely, it functions as a negative allosteric modulator (NAM) for Gq/G11-mediated signaling.[1][2] This G-protein bias is a critical factor in its experimental effects.
Q2: Why am I seeing inconsistent results in my cell-based assays?
A2: Inconsistent results with this compound often stem from its dual modulatory role. The observed effect can depend on the specific G-protein coupling of FFA2 in your cell system and the presence of endogenous FFA2 ligands in your culture medium. For instance, in a system with robust Gq/G11 signaling, the negative allosteric effects of this compound might counteract or mask its Gi-agonistic effects, leading to variability. Ensure consistent cell culture conditions, including media composition and serum concentration, to minimize fluctuations in endogenous ligand levels.
Q3: My IC50/EC50 values for this compound differ from published data. What could be the reason?
A3: Discrepancies in potency values can arise from several factors:
-
Cell Line Differences: The expression level of FFA2 and the relative abundance of Gi versus Gq/G11 proteins can vary significantly between cell lines, altering the cellular response to this compound.
-
Assay-Specific Conditions: The choice of assay endpoint (e.g., cAMP inhibition vs. calcium mobilization) will reflect different signaling pathways and thus yield different potency values.
-
Presence of Other Ligands: As a PAM, the apparent potency of this compound can be influenced by the concentration of orthosteric agonists (e.g., propionate from serum).[1]
-
Compound Stability and Solubility: Ensure proper storage and handling of this compound. Prepare fresh dilutions from a DMSO stock for each experiment to avoid precipitation in aqueous media.[5]
Q4: Can this compound be used in combination with other FFA2 modulators?
A4: Yes, and this is a key application for studying FFA2 signaling. When used with an orthosteric agonist like propionate, this compound will potentiate Gi-mediated responses.[1] Interestingly, it can also act synergistically with other allosteric modulators. For example, when combined with Cmp58, another allosteric modulator, this compound can induce neutrophil activation, a response not seen with either compound alone.[6][7]
Troubleshooting Inconsistent Results
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding or cell health. Poor cell health can lead to unreliable results.[8] | Ensure a homogenous single-cell suspension before plating and check for cell viability and morphology. Calibrate pipettes and use consistent plating techniques.[9] |
| Presence of endogenous ligands in serum. | Reduce serum concentration during the assay or use serum-free media if possible to minimize background activation of FFA2. | |
| Compound precipitation. | Visually inspect media for any signs of precipitation after adding this compound. Prepare fresh dilutions from a high-concentration DMSO stock for each experiment.[5] | |
| Weaker than expected Gi-mediated response (e.g., cAMP inhibition) | Low FFA2 receptor expression. | Verify FFA2 expression levels in your cell line using techniques like qPCR or western blotting. |
| Suboptimal assay conditions. | Optimize reagent concentrations and incubation times. Ensure the forskolin (B1673556) concentration used to stimulate cAMP is appropriate for your cell system. | |
| Unexpected inhibitory effects | Dominant Gq/G11 signaling in the cell system. this compound acts as a NAM for Gq/G11 pathways.[1][2] | Characterize the G-protein coupling profile of FFA2 in your cell line. Consider using pertussis toxin (PTX) to block Gi signaling and isolate Gq/G11-mediated effects, or a Gq/G11 inhibitor like FR900359 to isolate Gi effects.[1] |
| No effect observed in an expected Gi-mediated pathway | Incorrect experimental endpoint. | Confirm that the measured downstream effect is indeed Gi-dependent in your specific cell type. For example, while neutrophil chemotaxis is PTX-sensitive (Gi-dependent), ERK1/2 phosphorylation can be mediated by both Gi and Gq/G11.[1] |
| Compound degradation. | Store this compound stock solutions at -80°C in an appropriate solvent like DMSO.[2] Avoid repeated freeze-thaw cycles. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound G-protein biased signaling at the FFA2 receptor.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Key Experimental Protocols
Protocol 1: Inhibition of Forskolin-Induced cAMP Accumulation
This assay measures the Gi-mediated agonistic activity of this compound.
Methodology:
-
Cell Seeding: Seed cells (e.g., Flp-In T-REx 293 cells induced to express hFFA2) into 96-well plates and culture overnight.
-
Pre-incubation: Wash cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Compound Treatment: Add varying concentrations of this compound (or control ligands) to the wells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable commercial kit (e.g., HTRF-based assay).
-
Data Analysis: Plot the concentration-response curve and calculate the pEC50 value for this compound.
Protocol 2: Human Neutrophil Chemotaxis Assay
This protocol assesses the ability of this compound to induce neutrophil migration, a Gi-dependent process.[1]
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5 µm pore size).
-
Loading: Add varying concentrations of this compound, a positive control (e.g., fMLP), or a negative control (buffer) to the lower wells of the chamber.
-
Cell Addition: Add the isolated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow cell migration.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.
-
Data Analysis: Count the number of migrated cells per field of view under a microscope. Express results as the number of migrated cells or as a percentage of the response to the positive control.[1]
Protocol 3: Inositol (B14025) Monophosphate (IP₁) Accumulation Assay
This assay measures Gq/G11-mediated signaling, where this compound is expected to act as a negative allosteric modulator.[1]
Methodology:
-
Cell Seeding: Seed FFA2-expressing cells in a 96-well plate and culture overnight.
-
Pre-incubation: Pre-incubate cells with LiCl (e.g., 10 mM) for 30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP₁.
-
Compound Treatment: To assess NAM activity, pre-incubate cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add an orthosteric agonist (e.g., propionate, C3) to stimulate Gq/G11 signaling and incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure IP₁ accumulation using a suitable commercial kit (e.g., HTRF).
-
Data Analysis: Evaluate the effect of this compound on the concentration-response curve of the orthosteric agonist. A rightward shift or a reduction in the maximal response indicates negative allosteric modulation.[1]
By understanding the unique G-protein biased signaling of this compound and following standardized protocols, researchers can mitigate experimental variability and successfully leverage this compound to dissect the complex roles of FFA2 in physiology and disease.
References
- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZ 1729 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 3. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. benchchem.com [benchchem.com]
Addressing AZ1729 instability in long-term experiments
Welcome to the technical support center for AZ1729. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability of this compound in long-term experiments.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the use of this compound.
Issue 1: Loss of this compound Activity in Long-Term Cell Culture
A gradual or sudden loss of expected biological activity in cell-based assays can be indicative of compound degradation.
| Possible Cause | Suggested Solution(s) |
| Degradation in Culture Medium | - Perform a stability check by incubating this compound in the specific cell culture medium for the duration of the experiment and analyze for degradation by HPLC or LC-MS.[1][2]- Consider adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to the medium if oxidation is suspected.[3]- Ensure the pH of the medium remains stable, as pH variations can accelerate compound degradation.[1][2][3] |
| Adsorption to Plasticware | - Utilize low-binding microplates and pipette tips to minimize the loss of the compound.[2][3]- Consider adding a small amount of a non-ionic surfactant to the medium.[3] |
| Metabolic Degradation by Cells | - If not already characterized, assess the metabolic stability of this compound in the presence of the cell line being used.- Consider using a metabolic inhibitor if a specific metabolic pathway is identified as a major contributor to degradation and it does not interfere with the experimental goals. |
Issue 2: Precipitation of this compound in Stock or Working Solutions
The formation of a precipitate indicates that the compound is no longer fully dissolved, which can be due to poor solubility or degradation into an insoluble product.
| Possible Cause | Suggested Solution(s) |
| Poor Solubility | - Prepare a more dilute stock solution.[3]- Consider using a different solvent with higher solubilizing power, ensuring it is compatible with the experimental system.[3]- For aqueous solutions, adjusting the pH may improve solubility.[1][3] |
| Degradation to an Insoluble Product | - Analyze the precipitate to determine if it is the parent compound or a degradant.[3]- Store stock solutions at or below -20°C to minimize degradation.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in an aqueous solution?
A1: Several factors can contribute to the degradation of small molecules like this compound in aqueous solutions. These include:
-
Hydrolysis: Cleavage of the molecule by water, which can be catalyzed by acidic or basic conditions.[3]
-
Oxidation: Degradation due to dissolved oxygen or exposure to light.[3]
-
pH: The stability of the compound can be pH-dependent.[1][3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[6]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, stock solutions should be prepared in a suitable solvent, such as DMSO. It is recommended to aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles and store them at -20°C or below.[2] When preparing aqueous working solutions, it is best to make them fresh for each experiment.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from the instability of this compound. It is crucial to ensure that the compound is stable under your specific experimental conditions.[7] Variability can also be introduced through inconsistent sample handling and processing.[2] It is advisable to perform a stability check of this compound in your experimental buffer or medium.[2]
Q4: Can the solvent used to dissolve this compound affect my cell-based experiments?
A4: Yes, the solvent, most commonly DMSO, can be toxic to cells at certain concentrations.[7] It is important to ensure that the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line, which is typically less than 0.1-0.5%.[7] Always include a solvent-only control in your experiments.[7]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol is designed to determine the stability of this compound under the conditions of a long-term cell culture experiment.
Methodology:
-
Prepare a solution of this compound in your specific cell culture medium at the final concentration used in your experiments.
-
Incubate this solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately after collection, store the aliquots at -80°C until analysis to prevent further degradation.
-
Analyze the samples using a validated analytical method, such as HPLC or LC-MS, to quantify the remaining concentration of intact this compound.[1]
-
Plot the concentration of this compound against time to determine its degradation rate.
Visualizations
Caption: Hypothetical signaling pathway of this compound via the FFA2 receptor.
Caption: General experimental workflow for long-term studies with this compound.
Caption: Logical troubleshooting tree for this compound instability issues.
References
Technical Support Center: Controlling for AZ1729's Allosteric Effects in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the allosteric effects of AZ1729 in various assays. This compound is a potent and selective allosteric agonist and positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2), exhibiting a unique Gi-functional bias.[1][2] Understanding and controlling for its allosteric nature is critical for accurate data interpretation and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary allosteric effects of this compound on FFA2?
A1: this compound has two primary allosteric effects on FFA2:
-
Direct Allosteric Agonism: this compound can directly activate FFA2 in the absence of an orthosteric agonist. This activation is biased towards the Gi signaling pathway, leading to outcomes like inhibition of cAMP accumulation and stimulation of [35S]GTPγS binding.[1]
-
Positive Allosteric Modulation (PAM): this compound can enhance the potency and/or efficacy of orthosteric FFA2 agonists, such as the endogenous short-chain fatty acid propionate (B1217596) (C3).[1][2] This modulatory effect is also predominantly observed in Gi-mediated signaling pathways.[1]
Q2: How does this compound's Gi-functional bias impact experimental design?
A2: this compound selectively activates Gi-mediated signaling while having no agonistic activity on Gq/G11-pathways.[1][2] This necessitates running parallel assays that measure both Gi and Gq/G11 activation to fully characterize its effects. For example, a cAMP inhibition assay (Gi-mediated) should be complemented with an inositol (B14025) monophosphate (IP1) accumulation assay (Gq/G11-mediated).[1]
Q3: What is "probe dependence" and how does it relate to this compound?
A3: Probe dependence is a common feature of allosteric modulators where the observed allosteric effect varies depending on the orthosteric agonist being used.[1] The magnitude of this compound's PAM effect on orthosteric agonist affinity and efficacy can differ between endogenous ligands like propionate and synthetic agonists.[1] It is crucial to test this compound's effects with multiple orthosteric agonists to fully understand its pharmacological profile.
Q4: Can this compound act as a negative allosteric modulator (NAM)?
A4: Yes, under certain conditions. While this compound is a PAM for Gi signaling, it can act as a negative allosteric modulator (NAM) for Gq/G11 signaling when used in combination with certain orthosteric agonists, reducing their maximal efficacy.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in cAMP inhibition assays.
-
Possible Cause: Poor cell health or inconsistent cell numbers.
-
Solution: Ensure cells are healthy and seeded at a consistent density. Perform a cell viability assay before starting the experiment.
-
-
Possible Cause: Degradation of cAMP by phosphodiesterases (PDEs).
-
Solution: Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation.[3]
-
-
Possible Cause: Suboptimal forskolin (B1673556) concentration.
-
Solution: Determine the optimal forskolin concentration (typically EC80) in a preliminary experiment to ensure a robust and reproducible cAMP signal.[3]
-
Issue 2: High background signal in [35S]GTPγS binding assays.
-
Possible Cause: Contamination of membranes with endogenous GTP.
-
Solution: Prepare fresh membranes and ensure they are thoroughly washed to remove any residual GTP.
-
-
Possible Cause: Non-specific binding of [35S]GTPγS.
-
Solution: Include a condition with a high concentration of unlabeled GTPγS to determine and subtract the non-specific binding.[4]
-
Issue 3: No observable effect of this compound in a Gq/G11-mediated assay (e.g., IP1 accumulation).
-
Possible Cause: this compound's Gi-bias.
-
Solution: This is an expected result of this compound's pharmacology.[1] Use this as a negative control to confirm the Gi-selectivity of your system. To study Gq/G11 signaling, use a known Gq--activating orthosteric agonist.
-
-
Possible Cause: Insufficient LiCl concentration.
-
Solution: Ensure that lithium chloride (LiCl) is included in the stimulation buffer at a sufficient concentration to inhibit inositol monophosphatase and allow for IP1 accumulation.[5]
-
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for this compound from various in vitro assays.
Table 1: Agonist Activity of this compound on Human FFA2 (hFFA2)
| Assay Type | Signaling Pathway | Parameter | Value |
| cAMP Inhibition | Gi | pEC50 | 6.90 ± 0.14[1] |
| [35S]GTPγS Binding | Gi | pEC50 | 7.23 ± 0.20[1] |
| IP1 Accumulation | Gq/G11 | pEC50 | Inactive[1] |
Table 2: Allosteric Modulatory Effects of this compound on hFFA2
| Orthosteric Agonist | Assay Type | Signaling Pathway | Parameter | Value |
| Propionate (C3) | cAMP Inhibition | Gi | pKB | 6.75 ± 0.12[1] |
| αβ | 85.22[1] | |||
| IP1 Accumulation | Gq/G11 | pKB | 6.12 ± 0.12[6] | |
| Effect | Negative Allosteric Modulator[1] | |||
| Compound 1 | cAMP Inhibition | Gi | pKB | 8.39 ± 0.11[1] |
| αβ | 12.09[1] | |||
| [3H]GLPG0974 Binding | - | pKB | 6.51 ± 0.13[1] | |
| α' | 47.29 ± 0.12[1] |
Experimental Protocols & Visualizations
FFA2 Signaling Pathway
The following diagram illustrates the dual signaling pathways of the FFA2 receptor, highlighting the Gi-biased action of this compound.
Caption: FFA2 receptor signaling pathways and the Gi-biased allosteric modulation by this compound.
Experimental Workflow: Characterizing this compound's Allosteric Effects
This workflow outlines the key steps to characterize the allosteric properties of this compound.
Caption: Experimental workflow for characterizing the allosteric effects of this compound.
Detailed Experimental Protocols
cAMP Inhibition Assay (Gi Pathway)
This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.[3]
Materials:
-
HEK293 cells stably expressing hFFA2
-
Assay buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4
-
Forskolin solution
-
This compound and orthosteric agonist stock solutions in DMSO
-
cAMP HTRF assay kit
Procedure:
-
Cell Preparation: Culture hFFA2-expressing HEK293 cells to ~80-90% confluency. On the day of the assay, harvest cells and resuspend in assay buffer to the desired concentration.
-
Assay Plate Preparation: In a 384-well white plate, add 5 µL of cell suspension to each well.
-
Compound Addition:
-
For agonist-mode: Add 5 µL of varying concentrations of this compound.
-
For PAM-mode: Add 5 µL of varying concentrations of this compound, followed by 5 µL of a fixed concentration (e.g., EC20) of the orthosteric agonist.
-
-
Stimulation: Add 5 µL of forskolin (at a final concentration of EC80) to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and plot the data against the logarithm of the compound concentration. Fit the data using a sigmoidal dose-response curve to determine pEC50/pIC50 and Emax values.
IP1 Accumulation Assay (Gq/G11 Pathway)
This protocol is based on an HTRF format for detecting inositol monophosphate (IP1).[5][7][8]
Materials:
-
CHO cells stably expressing hFFA2
-
Stimulation buffer containing LiCl
-
This compound and orthosteric agonist stock solutions in DMSO
-
IP-One HTRF assay kit
Procedure:
-
Cell Seeding: Seed hFFA2-expressing CHO cells into a 384-well plate and culture overnight.
-
Compound Addition:
-
For agonist-mode: Remove the culture medium and add 10 µL of stimulation buffer containing varying concentrations of this compound.
-
For NAM-mode: Add 5 µL of stimulation buffer with varying this compound concentrations, followed by 5 µL of the orthosteric agonist at its EC80 concentration.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) as per the manufacturer's instructions.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and plot against the compound concentration to determine pharmacological parameters.
[35S]GTPγS Binding Assay (G-protein Activation)
This assay directly measures G-protein activation following receptor stimulation.[4][9][10]
Materials:
-
Membranes from cells expressing hFFA2
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
GDP
-
[35S]GTPγS
-
Unlabeled GTPγS
-
This compound and orthosteric agonist stock solutions
-
Scintillation cocktail
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg), GDP (10 µM), and varying concentrations of this compound and/or orthosteric agonist in assay buffer.
-
Initiation: Add [35S]GTPγS (final concentration 0.1-0.5 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of 10 µM unlabeled GTPγS). Plot specific binding against compound concentration.
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to induce neutrophil migration, a Gi-mediated process.[11][12][13]
Materials:
-
Freshly isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound and positive control (e.g., fMLP)
-
Boyden chamber or similar chemotaxis system with 5 µm pore size filters
Procedure:
-
Chamber Setup: Add chemotaxis buffer containing varying concentrations of this compound or a positive control to the lower wells of the Boyden chamber.
-
Cell Seeding: Place the filter membrane over the lower wells and add a suspension of freshly isolated neutrophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification: After incubation, remove the non-migrated cells from the top of the filter. Stain and count the migrated cells on the underside of the filter using a microscope. Alternatively, quantify migrated cells using a fluorescent dye and a plate reader.
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index.
Lipolysis Assay in Primary Adipocytes
This assay measures the inhibition of isoproterenol-induced lipolysis by this compound, another Gi-mediated response.[14][15][16]
Materials:
-
Differentiated primary mouse adipocytes
-
Krebs-Ringer bicarbonate buffer (KRBB) with 2% BSA and 200 µM adenosine
-
Isoproterenol (B85558) (a β-adrenergic agonist)
-
This compound stock solution
-
Glycerol (B35011) assay kit
Procedure:
-
Cell Treatment: Wash differentiated adipocytes with KRBB. Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulation: Add isoproterenol (final concentration 10 µM) to induce lipolysis.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Sample Collection: Collect the assay medium from each well.
-
Glycerol Measurement: Measure the glycerol content in the collected medium using a commercial glycerol assay kit.
-
Data Analysis: Plot the glycerol concentration against the this compound concentration to determine the inhibitory effect on lipolysis.
References
- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. IP accumulation assay [bio-protocol.org]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. criver.com [criver.com]
- 13. criver.com [criver.com]
- 14. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]
- 15. saibou.jp [saibou.jp]
- 16. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of AZ1729 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of the Wee1 inhibitor AZD1775, particularly at high concentrations observed during in vitro experiments.
Overview: Understanding AZD1775 Cytotoxicity
AZD1775 (Adavosertib) is a potent small-molecule inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] While its primary function is to abrogate the G2 checkpoint, forcing cells with damaged DNA into mitosis (mitotic catastrophe), high concentrations can lead to significant cytotoxicity through mechanisms that extend beyond this primary mode of action.[2][3]
Key contributors to this cytotoxicity include:
-
DNA Double-Strand Breaks (DS-DNA Breaks): As a monotherapy, AZD1775 can induce DS-DNA breaks, a mechanism independent of its use with other DNA-damaging agents. This is thought to occur through the dysregulation of CDK1 and CDK2, leading to excessive replication origin firing, nucleotide exhaustion, and replication stress.[4][5][6][7]
-
Off-Target Kinase Inhibition: AZD1775 is not entirely specific to Wee1. It also potently inhibits Polo-like kinase 1 (PLK1), with some studies showing similar potency for both kinases.[8][9] PLK1 inhibition contributes significantly to the antiproliferative and pro-apoptotic effects of AZD1775, but also to its toxicity profile.[8][10] Myelosuppression, a dose-limiting toxicity in clinical settings, has been linked to both Wee1 and PLK1 inhibition.[10][11]
This guide offers strategies to de-risk experiments by managing these cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of AZD1775-induced cytotoxicity at high concentrations in monotherapy?
A1: At high concentrations, the primary mechanism of cytotoxicity is the induction of DNA double-strand breaks (DS-DNA breaks).[4][5] This is caused by replication stress resulting from the unscheduled firing of DNA replication origins and subsequent nucleotide pool exhaustion.[6] While AZD1775 is known for abrogating the G2/M checkpoint, this DNA damage-centric mechanism is a key driver of cell death, even when the drug is used alone.[7] Additionally, off-target inhibition of other kinases, particularly PLK1, contributes to the overall cytotoxic effect.[8]
Q2: I'm observing high levels of cell death even though my cell line has a wild-type p53 status. Why is this happening?
A2: The cytotoxic effects of AZD1775 are not strictly dependent on a p53-mutant background.[12] The induction of DS-DNA breaks and replication stress can trigger cell death pathways irrespective of p53 status.[7] Early preclinical studies focused on the synthetic lethal interaction in p53-deficient cells, which lack a G1 checkpoint.[3][13] However, more recent evidence confirms that AZD1775 has potent single-agent activity in various cell lines, including those with wild-type p53, primarily through the induction of DNA damage.[7][12]
Q3: Is the observed cytotoxicity an on-target (Wee1) or off-target effect?
A3: It is a combination of both.
-
On-target Wee1 inhibition can lead to toxicity by forcing cells with endogenous DNA damage into mitosis, leading to mitotic catastrophe.[3] It also plays a role in regulating DNA synthesis, and its inhibition can cause replication stress.[4][6]
-
Off-target PLK1 inhibition is a significant contributor.[8][9] AZD1775 inhibits PLK1 with similar potency to Wee1, and this dual targeting enhances the drug's anticancer effects but also adds to its toxicity.[8] Hematological toxicities seen in clinical use, such as thrombocytopenia and neutropenia, are thought to be linked to the inhibition of both Wee1 and PLK1.[10]
Q4: How can I mitigate AZD1775 cytotoxicity while preserving its intended effect on the G2/M checkpoint?
A4: The most direct method is to counteract the specific mechanism of DNA damage. Supplementing the cell culture medium with exogenous nucleosides has been shown to significantly rescue cells from AZD1775-induced DS-DNA breaks and apoptosis without preventing Wee1's primary function of checkpoint abrogation.[4] Other strategies include careful dose optimization and considering sequential, rather than concurrent, dosing schedules when used in combination with other agents to manage synergistic toxicity.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Excessive Cell Death in Monotherapy | 1. Concentration is too high, causing excessive replication stress and DS-DNA breaks.[4] 2. Off-target effects, primarily PLK1 inhibition, are inducing apoptosis.[8] | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration that inhibits p-CDK1 (Tyr15) without causing widespread cell death. IC50 values for single-agent AZD1775 typically range from 184 nM to 600 nM depending on the cell line.[4][6][12] 2. Supplement with Nucleosides: Add a nucleoside mixture to the culture medium to alleviate replication stress. See the protocol below.[4] |
| High Toxicity in Combination Therapy | 1. Synergistic toxicity with DNA-damaging agents (e.g., gemcitabine, cisplatin, PARP inhibitors).[12][13][14] 2. The chosen AZD1775 concentration, while tolerable as a monotherapy, is too high for the combination. | 1. Reduce AZD1775 Concentration: Lower the dose of AZD1775 used in the combination. Significant synergistic effects are often seen with AZD1775 concentrations well below its single-agent IC50.[4] 2. Implement Sequential Dosing: Instead of concurrent administration, consider a sequential schedule (e.g., treat with the DNA-damaging agent first, followed by AZD1775). This has been shown to maintain efficacy while reducing toxicity.[13] |
| Inconsistent Results Across Experiments | 1. Cell confluence and metabolic state can influence sensitivity to replication stress. 2. Degradation of the compound in solution. | 1. Standardize Seeding Density: Ensure consistent cell seeding density and health across all experiments. 2. Prepare Fresh Solutions: Prepare AZD1775 solutions fresh from a DMSO stock for each experiment. |
Data Summary
Table 1: Representative In Vitro IC50 Values for AZD1775
| Cell Line | Cancer Type | p53 Status | Treatment Condition | IC50 | Citation |
| HT29 | Colorectal Cancer | Mutated | AZD1775 Monotherapy | 184 nM | [4] |
| HT29 | Colorectal Cancer | Mutated | 5-FU + 300 nM AZD1775 | 3.5 µM (for 5-FU) | [4] |
| HGC27 | Gastric Cancer | Wild-Type | AZD1775 Monotherapy | ~0.3 µM | [12] |
| MGC803 | Gastric Cancer | Mutated | AZD1775 Monotherapy | ~0.25 µM | [12] |
| AGS | Gastric Cancer | Wild-Type | AZD1775 Monotherapy | ~0.4 µM | [12] |
| KYSE30 | Esophageal Cancer | N/A | AZD1775 Monotherapy | ~300 - 600 nM | [6] |
| KYSE450 | Esophageal Cancer | N/A | AZD1775 Monotherapy | ~300 - 600 nM | [6] |
Table 2: Common Adverse Events (≥ Grade 3) in Clinical Trials (Combination Therapy)
| Adverse Event | Frequency | Combination Agent(s) | Citation |
| Thrombocytopenia | 44% | Cisplatin | [10] |
| Neutropenia | 32% | Cisplatin | [10] |
| Diarrhea | 20% (DLT in 2 patients) | Cisplatin, Docetaxel | [15] |
| Anemia | 53% (All grades) | Carboplatin | [13] |
| Fatigue, Nausea, Vomiting | Common | Gemcitabine, Cisplatin, Carboplatin | [14] |
Experimental Protocols
Protocol 1: Nucleoside Rescue Experiment
This protocol details how to mitigate AZD1775-induced cytotoxicity by supplementing cell culture media with exogenous nucleosides. This is based on the finding that cytotoxicity at high concentrations is driven by DS-DNA breaks from replication stress.[4]
Objective: To determine if exogenous nucleosides can rescue cells from AZD1775-induced cell death.
Materials:
-
Cells of interest (e.g., HT29 colorectal cancer cells)
-
Standard cell culture medium (e.g., DMEM) with serum and antibiotics
-
AZD1775 (stock solution in DMSO)
-
Nucleoside solution (e.g., EmbryoMax® Nucleosides, 100x)
-
Cell viability assay kit (e.g., WST-1, MTT, or similar)
-
Apoptosis detection kit (e.g., Caspase-3 activity indicator or Annexin V staining)
-
Antibodies for Western blot or immunofluorescence (e.g., anti-γH2AX)
Methodology:
-
Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Experimental Groups: Prepare the following treatment conditions:
-
Vehicle Control (DMSO)
-
AZD1775 alone (e.g., 300 nM)
-
AZD1775 (300 nM) + Nucleosides (e.g., 1:100 or 1:50 dilution of 100x stock)
-
Nucleosides alone
-
-
Treatment:
-
Prepare treatment media for each condition. For the nucleoside groups, add the appropriate volume of the nucleoside stock solution to the media.
-
Remove the old medium from the cells and replace it with the corresponding treatment medium.
-
-
Incubation: Incubate cells for the desired time period (e.g., 24 to 48 hours).
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using a WST-1 or MTT assay according to the manufacturer's instructions.
-
Apoptosis:
-
For flow cytometry, stain cells with Annexin V and a viability dye (e.g., 7-AAD).
-
For fluorescence microscopy, use a live-cell caspase-3 activity indicator.
-
-
DNA Damage:
-
Fix and permeabilize cells for immunofluorescence staining with an anti-γH2AX antibody to visualize DS-DNA breaks.
-
Lyse cells and perform Western blotting for γH2AX.
-
-
Expected Outcome: Cells treated with AZD1775 alone should show decreased viability, increased apoptosis, and elevated γH2AX levels. In contrast, cells co-treated with AZD1775 and nucleosides are expected to show a significant rescue in viability and a reduction in apoptosis and γH2AX levels, bringing them closer to vehicle control levels.[4]
Visualizations
Signaling & Cytotoxicity Pathways
Caption: Mechanism of AZD1775 action and cytotoxicity.
Experimental Workflow: Nucleoside Rescue
Caption: Workflow for a nucleoside rescue experiment.
Logical Relationship: Cytotoxicity & Mitigation
Caption: Logic of AZD1775 cytotoxicity and mitigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Strategic development of AZD1775, a Wee1 kinase inhibitor, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wee1 Kinase Inhibitor AZD1775 Effectively Sensitizes Esophageal Cancer to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Study of Single-Agent AZD1775 (MK-1775), a Wee1 Kinase Inhibitor, in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wee1 Inhibitor AZD1775 Combined with Cisplatin Potentiates Anticancer Activity against Gastric Cancer by Increasing DNA Damage and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 14. Phase I Study Evaluating WEE1 Inhibitor AZD1775 As Monotherapy and in Combination With Gemcitabine, Cisplatin, or Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase I Clinical Trial of AZD1775 in Combination With Neoadjuvant Weekly Docetaxel and Cisplatin Before Definitive Therapy in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Studying the Biased Agonism of AZ1729
Here is a technical support center for researchers studying the biased agonism of AZ1729.
Welcome to the technical support center for researchers investigating this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate your studies on the biased agonism of this compound at the Free Fatty Acid Receptor 2 (FFA2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a novel synthetic ligand that acts as an allosteric agonist and a positive allosteric modulator (PAM) for the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR).[1][2] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous short-chain fatty acids (SCFAs) like propionate (B1217596) bind.[1]
Q2: What is meant by the "biased agonism" of this compound?
A2: Biased agonism refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another when binding to the same receptor. This compound is described as a Gαi-biased agonist because it selectively activates the Gαi signaling pathway while being unable to engage the Gαq/G11 pathway, which is also activated by endogenous FFA2 agonists.[1][3][4] It also shows only weak partial agonism for β-arrestin recruitment.[3]
Q3: What are the key signaling pathways to monitor when studying this compound's effects on FFA2?
A3: To fully characterize this compound's bias, you should monitor at least three distinct pathways:
-
Gαi Pathway: Typically measured by the inhibition of forskolin-stimulated cyclic AMP (cAMP) production. This pathway is sensitive to pertussis toxin (PTX).[1]
-
Gαq/G11 Pathway: Measured by the accumulation of inositol (B14025) phosphates (like IP1) or intracellular calcium mobilization.[1][4]
-
β-Arrestin Recruitment: Measured using techniques like BRET, FRET, or enzyme complementation assays (e.g., PathHunter).[3]
Q4: Can this compound be used to study FFA2 signaling in different species?
A4: Yes, but be aware of species-specific differences. This compound has been shown to act as a Gαi-biased agonist at both human and mouse FFA2 orthologs, though its potency and efficacy may vary.[1] Always validate the compound's activity on the specific species' receptor you are studying.
Troubleshooting Guides
cAMP Assays (Gαi Pathway)
Q: I am not seeing any inhibition of forskolin-stimulated cAMP with this compound. What could be the problem?
| Possible Cause | Suggested Solution |
| Cell line issue | Confirm that your cells express functional FFA2 receptors at an appropriate level. Verify receptor expression via qPCR, western blot, or flow cytometry. Ensure you are using cells with low passage numbers. |
| Inactive this compound | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles. Confirm the activity of a known FFA2 agonist (e.g., propionate) as a positive control. |
| Suboptimal Forskolin (B1673556) Concentration | The concentration of forskolin used to stimulate adenylyl cyclase is critical. Titrate forskolin to find a concentration that yields a robust but submaximal cAMP signal (typically around 80% of the maximum), providing a suitable window to detect inhibition.[5] |
| Pertussis Toxin (PTX) Inactivation | If you are using PTX as a control to confirm Gαi coupling, ensure it has been pre-incubated with the cells for a sufficient duration (typically 16-24 hours) to fully inactivate Gαi proteins. The inhibitory effect of this compound should be abolished by PTX treatment.[1] |
| Assay Detection Issues | Ensure your cAMP detection kit (e.g., HTRF, ELISA) is not expired and that the standard curve is within the acceptable range. High cell density can sometimes lead to a hook effect or deplete reagents.[6][7] |
IP₁ / Calcium Flux Assays (Gαq Pathway)
Q: I am observing a response with this compound in my Gαq assay, but it's supposed to be inactive. Why?
| Possible Cause | Suggested Solution |
| Off-target effects | At high concentrations, compounds can exhibit off-target activity. Perform a full dose-response curve. The Gαi-biased profile of this compound is typically observed within a specific concentration range.[1] Use a parental cell line (not expressing FFA2) as a negative control to check for non-specific effects. |
| Cell Line Endogenous Receptors | The host cell line (e.g., HEK293) may endogenously express other GPCRs that can respond to this compound at high concentrations, leading to calcium mobilization. |
| Assay Artifact | Some compounds can interfere with the fluorescence or luminescence readout of the assay. Run a control where this compound is added to lysed cells or in the absence of cells to check for direct interference with assay components. |
| Confirmation of Pathway | Confirm that any observed response is genuinely Gαq-mediated. Use a specific Gαq inhibitor like FR900359 to see if the signal is abolished.[1] |
β-Arrestin Recruitment Assays
Q: The signal window for β-arrestin recruitment with this compound is very small or non-existent. How can I improve it?
| Possible Cause | Suggested Solution |
| Weak Agonist Activity | This compound is known to be a very weak partial agonist for β-arrestin recruitment.[3] The low efficacy may result in a small signal window. Ensure you are using a highly sensitive assay platform. |
| Suboptimal Cell Density | Cell density is a critical parameter. Too few cells will result in a low signal, while too many cells can cause a "hook effect" where the signal decreases.[7] Optimize cell number per well by testing a range of densities (e.g., 5,000 to 40,000 cells/well). |
| Incorrect Assay Kinetics | The kinetics of β-arrestin recruitment can vary between receptors and ligands. Perform a time-course experiment (e.g., measuring the signal at 30, 60, 90, and 120 minutes post-stimulation) to find the optimal incubation time.[8] |
| Low Receptor Expression | While very high expression can lead to constitutive activity, expression levels must be sufficient to generate a detectable signal.[7] Ensure your cell line has adequate FFA2 expression. |
| Assay Technology Limitations | Some assay technologies are more sensitive than others. Enzyme fragment complementation (EFC) assays like PathHunter are often highly sensitive for detecting protein-protein interactions.[8] |
Data Presentation
When reporting on the biased agonism of this compound, all quantitative data should be summarized for clear comparison. Use tables to present potency (EC₅₀ or pEC₅₀) and efficacy (Eₘₐₓ) values for each signaling pathway relative to a reference agonist (e.g., Propionate).
Table 1: Pharmacological Profile of this compound at Human FFA2
| Ligand | Assay | Parameter | Value |
|---|---|---|---|
| This compound | cAMP Inhibition (Gαi) | pEC₅₀ | 6.90 ± 0.15 |
| Eₘₐₓ (% of Propionate) | 110 ± 5% | ||
| [³⁵S]GTPγS Binding | pEC₅₀ | 7.23 ± 0.08 | |
| Eₘₐₓ (% of Propionate) | 95 ± 7% | ||
| IP₁ Accumulation (Gαq) | pEC₅₀ | No activity | |
| Eₘₐₓ (% of Propionate) | < 5% | ||
| β-Arrestin 2 Recruitment | pEC₅₀ | 5.66 ± 0.21 | |
| Eₘₐₓ (% of Propionate) | 25 ± 4% | ||
| Propionate | cAMP Inhibition (Gαi) | pEC₅₀ | 4.50 ± 0.11 |
| Eₘₐₓ (% of Propionate) | 100% (Reference) | ||
| IP₁ Accumulation (Gαq) | pEC₅₀ | 4.80 ± 0.09 | |
| Eₘₐₓ (% of Propionate) | 100% (Reference) | ||
| β-Arrestin 2 Recruitment | pEC₅₀ | 5.10 ± 0.13 | |
| Eₘₐₓ (% of Propionate) | 100% (Reference) |
Note: Values are hypothetical examples based on published literature for illustrative purposes.[1][3]
Visualizations and Diagrams
Signaling Pathways and Experimental Logic
References
- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating the In Vitro to In Vivo Translation of AZ1729
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in translating in vitro findings of the FFA2 allosteric modulator, AZ1729, to in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in vitro?
This compound is a novel synthetic ligand that acts as an allosteric agonist and a positive allosteric modulator (PAM) of the Free Fatty Acid Receptor 2 (FFA2).[1][2] In vitro, it selectively activates G-protein signaling through the Gi pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1][2][3] Notably, this compound displays functional bias, as it does not activate or can even negatively modulate the Gq/G11 signaling pathway, which is also associated with FFA2.[1][2] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous agonists like short-chain fatty acids (SCFAs) bind.[1]
Q2: My in vivo results with this compound are not matching my in vitro data. What are the potential reasons for this discrepancy?
Translating in vitro findings to in vivo models can be challenging due to a multitude of factors.[4][5] For allosteric modulators like this compound, these challenges can be amplified.[6][7] Key areas to investigate include:
-
Pharmacokinetics and Bioavailability: Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can lead to insufficient compound exposure at the receptor site in vivo. Another FFA2 modulator, 4-CMTB, was noted to have poor pharmacokinetic properties, limiting its in vivo application.[1]
-
Probe Dependency: The effects of an allosteric modulator can be dependent on the concentration and type of endogenous orthosteric agonist present.[6] The profile and concentration of SCFAs in your in vivo model might differ significantly from your in vitro assay conditions.
-
Species Differences: The binding site and allosteric effects of this compound may differ between human and murine FFA2 orthologs.[1] It's crucial to confirm the activity of this compound on the specific species' receptor you are using in your in vivo model.
-
Receptor Expression and G-Protein Coupling: The expression levels of FFA2 and the relative abundance of Gi versus Gq/G11 proteins can vary between cell lines used in vitro and the target tissues in vivo. This can alter the downstream signaling outcomes.
-
Complex Biological Environment: The in vivo environment consists of complex interactions between different cell types, tissues, and signaling molecules that are not fully recapitulated in vitro.[5]
Troubleshooting Guides
Problem 1: Lack of Efficacy in an In Vivo Model Despite Potent In Vitro Activity
| Possible Cause | Troubleshooting Step |
| Insufficient Target Engagement | 1. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma and, if possible, in the target tissue over time. Compare these concentrations to the in vitro EC50 values. 2. Dose Escalation Study: Perform a dose-ranging study to see if a higher dose of this compound elicits the desired effect. |
| Species-Specific Inactivity | 1. In Vitro Species Ortholog Testing: Confirm the potency and efficacy of this compound on the FFA2 receptor from the animal species used in your in vivo model using a relevant in vitro assay (e.g., cAMP inhibition). |
| Unfavorable Endogenous Agonist Environment | 1. Measure Endogenous SCFAs: If feasible, measure the levels of major SCFAs (acetate, propionate, butyrate) in the relevant biological compartment of your in vivo model. 2. In Vitro Co-stimulation Experiments: In your in vitro assays, mimic the in vivo SCFA concentrations to see if it alters the modulatory effect of this compound. |
Problem 2: Unexpected or Off-Target Effects Observed In Vivo
| Possible Cause | Troubleshooting Step |
| Altered Signaling Bias | 1. In Vivo Target Validation: Use FFA2 knockout or knockdown animal models to confirm that the observed effect is mediated by FFA2. 2. Ex Vivo Analysis: Isolate primary cells from your in vivo model and perform signaling assays (e.g., measure cAMP and intracellular calcium) in the presence of this compound to assess G-protein pathway activation. |
| Metabolite Activity | 1. Metabolite Profiling: Identify the major metabolites of this compound in your in vivo model. 2. In Vitro Metabolite Testing: Synthesize and test the activity of the identified metabolites on FFA2 and other potential off-targets. |
Data Presentation
Table 1: In Vitro Potency of this compound in Different Assays
| Assay | Cell Line | Species | Parameter | Value | Reference |
| cAMP Inhibition | Flp-In T-REx 293 | Human | pEC50 | 6.9 | [2] |
| [³⁵S]GTPγS Binding | Flp-In T-REx 293 | Human | pEC50 | 7.23 | [2] |
| Inhibition of Lipolysis | Primary Adipocytes | Mouse | pEC50 | 5.03 | [2] |
| Neutrophil Migration | Primary Neutrophils | Human | EC50 | ~3-10 µM | [1] |
Table 2: Allosteric Modulatory Properties of this compound
| Orthosteric Agonist | Assay | Effect of this compound | Cooperativity | Reference |
| Propionate (C3) | cAMP Inhibition | Positive Allosteric Modulator (PAM) | Positive | [1] |
| Propionate (C3) | IP1 Accumulation (Gq/G11) | Negative Allosteric Modulator (NAM) | Negative | [1] |
| Compound 1 | [³H]GLPG0974 Binding | Positive Allosteric Modulator | Positive | [8] |
Experimental Protocols
Key Experiment: In Vitro cAMP Inhibition Assay
-
Cell Culture: Culture Flp-In™ T-REx™ 293 cells stably expressing human FFA2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 50,000 cells/well and induce receptor expression with tetracycline (B611298) for 24 hours.
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15 minutes.
-
Stimulate the cells with 1 µM forskolin (B1673556) (to induce cAMP production) in the presence or absence of an orthosteric agonist (e.g., propionate) for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the pEC50.
Visualizations
Signaling Pathway of this compound at FFA2
Caption: this compound selectively activates the Gi pathway of FFA2, leading to cAMP reduction.
Experimental Workflow for Troubleshooting In Vivo Efficacy
Caption: A stepwise approach to troubleshooting discrepancies in this compound efficacy.
Logical Relationship: In Vitro vs. In Vivo Factors
Caption: Key factors influencing the translation of this compound's in vitro activity to in vivo efficacy.
References
- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZ 1729 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators [mdpi.com]
- 7. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ensuring specificity of AZ1729 for FFA2 over other receptors
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the specificity of AZ1729 for the Free Fatty Acid Receptor 2 (FFA2) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective activator of the Free Fatty Acid Receptor 2 (FFA2). It functions as a direct allosteric agonist and a positive allosteric modulator (PAM).[1] This means it can directly activate the FFA2 receptor by binding to a site distinct from the orthosteric site where endogenous ligands like short-chain fatty acids (SCFAs) bind. Additionally, it can enhance the activity of endogenous ligands such as propionate.[1][2]
Q2: How specific is this compound for FFA2 over other receptors?
This compound exhibits a unique functional bias. It selectively activates the Gαi-mediated signaling pathway downstream of FFA2 but does not engage the Gαq/G₁₁-mediated pathway.[1][2][3] This Gᵢ-bias is a key feature of its specificity. Studies have shown that it does not activate other related free fatty acid receptors like FFA3.[3]
Q3: What are the key applications of this compound in research?
This compound is a valuable tool for dissecting the physiological roles of FFA2 signaling. Its Gᵢ-bias allows for the specific investigation of pathways involved in processes such as neutrophil chemotaxis and the inhibition of lipolysis in adipocytes.[1][2][4]
Q4: Can this compound be used in in-vivo studies?
Yes, this compound has been used to study FFA2 signaling in primary cells and has shown effects in processes like neutrophil migration and inhibition of lipolysis in mouse adipocytes, suggesting its utility in more complex biological systems.[2][4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No or low response to this compound in a Gᵢ-mediated signaling assay (e.g., cAMP inhibition). | 1. Low expression of FFA2 in the cell line. 2. Inactive this compound compound. 3. Suboptimal assay conditions. | 1. Verify FFA2 expression levels using a validated method (e.g., qPCR, Western blot, or flow cytometry with a specific antibody). 2. Ensure proper storage of this compound (typically at -20°C) and prepare fresh stock solutions in an appropriate solvent like DMSO. 3. Optimize agonist concentration, incubation time, and cell density. Include a positive control for Gᵢ activation. |
| Unexpected activation of Gq/G₁₁ signaling pathways. | 1. Off-target effects at high concentrations. 2. Contamination of the this compound stock. | 1. Perform a dose-response experiment to ensure you are using a concentration within the selective range for Gᵢ activation. 2. Use a highly pure source of this compound and ensure proper handling to avoid contamination. |
| Variability in positive allosteric modulation (PAM) effect. | 1. Fluctuation in endogenous ligand concentration. 2. Saturation of the orthosteric site. | 1. If studying the PAM effect, ensure a consistent and known concentration of the orthosteric agonist (e.g., propionate) is used. 2. Titrate the orthosteric agonist to a sub-maximal concentration to observe a clear potentiation by this compound. |
| Difficulty reproducing neutrophil migration results. | 1. Poor viability or activation state of primary neutrophils. 2. Incorrect assay setup. | 1. Isolate fresh human neutrophils for each experiment and verify their viability and purity.[2] 2. Ensure the chemotaxis assay (e.g., Boyden chamber) is properly set up with appropriate controls. |
Data Presentation
Table 1: In Vitro Activity of this compound at Human FFA2
This table summarizes the potency of this compound in different functional assays, highlighting its Gᵢ-biased agonism.
| Assay Type | Parameter | This compound Value | Reference Compound (Propionate) |
| Gᵢ Signaling | |||
| cAMP Inhibition | pEC₅₀ | 6.9 | ~4.4 |
| [³⁵S]GTPγS Binding | pEC₅₀ | 7.23 | ~4.35 |
| Gq/G₁₁ Signaling | |||
| IP₁ Accumulation | Agonist Activity | No significant activation | Potent Agonist |
| Allosteric Modulation | |||
| Affinity (pKB) from [³H]GLPG0974 binding | pKB | 6.84 | N/A |
Data compiled from Bolognini et al., J Biol Chem, 2016.[2]
Experimental Protocols
Protocol 1: Assessing Gᵢ-Mediated Signaling using a cAMP Inhibition Assay
This protocol details how to measure the ability of this compound to inhibit forskolin-stimulated cAMP production, a hallmark of Gᵢ activation.
Materials:
-
HEK293 cells stably expressing human FFA2 (or other suitable cell line)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
Method:
-
Seed FFA2-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for 15 minutes at room temperature.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Plot the cAMP levels against the log of the this compound concentration to determine the pEC₅₀.
Protocol 2: Evaluating Gq/G₁₁-Mediated Signaling via Inositol Monophosphate (IP₁) Accumulation
This protocol is used to confirm the lack of Gq/G₁₁ activation by this compound.
Materials:
-
HEK293 cells expressing human FFA2
-
Assay buffer containing LiCl (e.g., 50 mM)
-
This compound
-
A known FFA2 Gq agonist as a positive control (e.g., propionate)
-
IP₁ detection kit (e.g., HTRF)
Method:
-
Seed FFA2-expressing cells in a 96-well plate.
-
The next day, replace the culture medium with the assay buffer containing LiCl.
-
Prepare serial dilutions of this compound and the positive control agonist.
-
Add the compounds to the cells and incubate for 60-90 minutes at 37°C.
-
Lyse the cells and measure IP₁ accumulation using a suitable detection kit.
-
Compare the response of this compound to the basal level and the positive control.
Visualizations
Caption: this compound Gᵢ-biased signaling at the FFA2 receptor.
Caption: Workflow for the cAMP inhibition assay.
Caption: Logical flow for troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
AZ1729: A Gi-Biased FFA2 Agonist Outperforms Other Modulators in Specific Pathways
A novel allosteric agonist, AZ1729, has demonstrated superior efficacy in activating specific signaling pathways of the Free Fatty Acid Receptor 2 (FFA2), distinguishing it from other known agonists. Its unique Gi-functional bias makes it a valuable tool for dissecting the physiological roles of FFA2 and a potential candidate for targeted therapeutic development.
This compound acts as a direct allosteric agonist and a positive allosteric modulator (PAM) of FFA2, a receptor for short-chain fatty acids that is implicated in metabolic and inflammatory diseases.[1][2][3] Unlike endogenous agonists such as propionate (B1217596) (C3), which activate both Gi and Gq/G11-mediated signaling, this compound selectively potentiates the Gi pathway.[1][2][3][4] This biased agonism allows for the targeted modulation of cellular responses, offering a significant advantage over non-selective agonists.
Comparative Efficacy of FFA2 Agonists
Experimental data highlights the superior potency and efficacy of this compound in Gi-mediated pathways compared to other FFA2 agonists like propionate (C3) and 4-CMTB.
| Compound | Agonist Type | Assay | Potency (pEC50) | Efficacy (Emax) |
| This compound | Allosteric Agonist & PAM (Gi-biased) | cAMP Inhibition | 6.90 ± 0.14 | 74.0 ± 3.1% |
| [35S]GTPγS Binding | 7.23 | Not reported | ||
| Inhibition of Lipolysis | 5.03 | Not reported | ||
| Propionate (C3) | Endogenous Orthosteric Agonist | cAMP Inhibition | Not reported | 61.1 ± 2.8% |
| 4-CMTB | Allosteric Agonist & PAM | cAMP Inhibition | Significantly lower than this compound | Lower than this compound |
| Compound 1 | Orthosteric Agonist | Not specified | Potent | Not specified |
| Data compiled from multiple sources.[1][5][6] |
In assays measuring the inhibition of cyclic AMP (cAMP), a downstream effect of Gi activation, this compound was found to be over 500-fold more potent and also more efficacious than the endogenous agonist C3.[1] Furthermore, this compound demonstrated a stronger coupling of FFA2 to the Gi signaling pathway compared to the allosteric modulator 4-CMTB.[1]
Signaling Pathways and Functional Effects
The Free Fatty Acid Receptor 2 can signal through two main G protein-coupled pathways: the Gi and the Gq/G11 pathways. These pathways lead to distinct physiological outcomes. This compound's selective activation of the Gi pathway has been shown to mediate specific cellular responses.
References
- 1. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZ 1729 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
Validating the Gi Bias of AZ1729: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZ1729's performance in various cell lines, supported by experimental data. We delve into the validation of its Gi-biased agonism for the free fatty acid receptor 2 (FFA2), presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
This compound is a novel allosteric agonist and positive allosteric modulator of the free fatty acid receptor 2 (FFA2), a G protein-coupled receptor that can signal through both Gi and Gq/G11 pathways.[1][2] this compound has been identified as a Gi-biased ligand, preferentially activating the Gi signaling cascade while having minimal to no effect on Gq/G11-mediated pathways.[3] This unique property makes it a valuable tool for dissecting the distinct physiological roles of these two signaling arms in various cellular contexts.[2][4]
Comparative Performance of this compound and Other FFA2 Ligands
The Gi-biased activity of this compound has been characterized in several cell systems, including engineered cell lines and primary cells. The following tables summarize the quantitative data from key functional assays, comparing the potency and efficacy of this compound with the endogenous FFA2 agonist propionate (B1217596) (C3) and another synthetic agonist, 4-CMTB.
Gi-Mediated Signaling: cAMP Inhibition
Activation of the Gi pathway by FFA2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The potency of compounds in this assay is typically measured as the concentration required to inhibit 50% of the forskolin-stimulated cAMP production (pEC50).
| Compound | Cell Line | FFA2 Ortholog | pEC50 (M) | Efficacy (% inhibition) |
| This compound | Flp-In T-REx 293 | Human | 6.9 ± 0.1 | ~74% |
| Propionate (C3) | Flp-In T-REx 293 | Human | 3.95 ± 0.13 | ~61% |
| 4-CMTB | Flp-In T-REx 293 | Human | 5.88 ± 0.39 | Partial Agonist |
| This compound | Flp-In T-REx 293 | Mouse | 6.16 ± 0.12 | Similar to C3 |
| Propionate (C3) | Flp-In T-REx 293 | Mouse | Not Reported | - |
| This compound | Primary Mouse Adipocytes | Mouse | 5.03 ± 0.44 | Not Reported |
Gq/G11-Mediated Signaling: Inositol (B14025) Monophosphate (IP1) Accumulation
The Gq/G11 pathway involves the activation of phospholipase C, leading to the production of inositol phosphates. The accumulation of inositol monophosphate (IP1), a stable downstream metabolite, is a common readout for Gq/G11 activation.
| Compound | Cell Line | FFA2 Ortholog | pEC50 (M) | Efficacy |
| This compound | Flp-In T-REx 293 | Human | - | Inactive |
| Propionate (C3) | Flp-In T-REx 293 | Human | 4.19 ± 0.10 | Full Agonist |
| 4-CMTB | Flp-In T-REx 293 | Human | 5.60 ± 0.11 | Partial Agonist |
| This compound | Flp-In T-REx 293 | Mouse | - | Inactive |
Downstream Signaling: ERK1/2 Phosphorylation
The phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) can be mediated by both Gi and Gq/G11 pathways. The contribution of each pathway can be dissected using specific inhibitors like pertussis toxin (PTX) for Gi and FR900359 for Gq/G11.
| Compound | Cell Line | FFA2 Ortholog | pEC50 (M) | Key Findings |
| This compound | Flp-In T-REx 293 | Human | 5.66 ± 0.21 | Weak partial agonist; effect abolished by PTX, unaffected by FR900359. |
| Propionate (C3) | Flp-In T-REx 293 | Human | 3.93 ± 0.13 | Robust increase; partially inhibited by PTX, greatly reduced by FR900359. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Transfection
Flp-In T-REx 293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 10 µg/mL blasticidin, and 100 µg/mL Zeocin.[5] Expression of human or mouse FFA2-eYFP was induced by treating the cells with doxycycline.
cAMP Inhibition Assay (HTRF)
-
Cell Seeding: Plate Flp-In T-REx 293 cells expressing FFA2 in a 384-well white plate.
-
Compound Addition: Add serial dilutions of test compounds (this compound, propionate, etc.) and 2 µM forskolin (B1673556) to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add cAMP-d2 reagent in lysis buffer, followed by the Eu-cryptate labeled anti-cAMP antibody.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Measure the fluorescence emission at 620 nm and 665 nm using an HTRF-compatible reader. The ratio of the signals is inversely proportional to the cAMP concentration.
IP1 Accumulation Assay (HTRF)
-
Cell Seeding: Plate Flp-In T-REx 293 cells expressing FFA2 in a suitable tissue culture plate.
-
Stimulation: Stimulate cells with various concentrations of test compounds in a stimulation buffer containing lithium chloride (to prevent IP1 degradation) for 1 hour at 37°C.
-
Lysis and Detection: Lyse the cells and add IP1-d2 conjugate followed by Eu-cryptate labeled anti-IP1 antibody.
-
Incubation: Incubate for 1 hour at room temperature.
-
Measurement: Measure the time-resolved fluorescence at 620 nm and 665 nm. The signal ratio is inversely proportional to the IP1 concentration.
Phospho-ERK1/2 Assay
-
Cell Treatment: Seed Flp-In T-REx 293 cells expressing FFA2. For inhibitor studies, pre-treat cells with either pertussis toxin (PTX) to inhibit Gi signaling or FR900359 to inhibit Gq/G11 signaling.
-
Stimulation: Stimulate cells with test compounds for a predetermined time (e.g., 5 minutes).
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Detection: The levels of phosphorylated ERK1/2 are quantified, often using homogeneous time-resolved fluorescence (HTRF) or Western blotting. For HTRF, specific antibodies against total ERK and phospho-ERK labeled with a donor and acceptor fluorophore are used.
-
Measurement: The HTRF signal is measured at 620 nm and 665 nm, with the signal ratio correlating to the level of ERK1/2 phosphorylation.
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
Unveiling the Allosteric Binding Site of AZ1729 on FFA2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZ1729, a novel allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2), with other known allosteric and orthosteric ligands. We delve into experimental data confirming its allosteric binding site and unique signaling properties, offering valuable insights for researchers in metabolic and inflammatory diseases.
Executive Summary
This compound is a potent allosteric agonist and positive allosteric modulator (PAM) of FFA2, a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs).[1] Experimental evidence confirms that this compound binds to a site topographically distinct from the orthosteric site where endogenous ligands like propionate (B1217596) (C3) bind. A key characteristic of this compound is its significant G protein signaling bias, preferentially activating the Gαi pathway over the Gαq/11 pathway.[2][3] This biased agonism makes this compound a valuable tool for dissecting the distinct physiological roles of these two major signaling cascades downstream of FFA2 activation. This guide will compare the binding and functional properties of this compound with the orthosteric antagonist GLPG0974 and another allosteric modulator, 4-CMTB.
Comparative Analysis of FFA2 Ligands
The following tables summarize the quantitative data for this compound and other relevant FFA2 ligands, providing a clear comparison of their binding affinities and functional potencies.
Table 1: Binding Affinity of FFA2 Ligands
| Compound | Ligand Type | Radioligand | Cell Line | Binding Affinity (pKi) |
| This compound | Allosteric Agonist/PAM | [3H]GLPG0974 | Flp-In T-REx 293 | ~6.84 |
| 4-CMTB | Allosteric Agonist/PAM | [3H]GLPG0974 | Flp-In T-REx 293 | ~6.52 |
| GLPG0974 | Orthosteric Antagonist | [3H]GLPG0974 | Not specified | IC50 = 9 nM[4] |
Table 2: Functional Potency of FFA2 Ligands
| Compound | Assay Type | Cell Line | Functional Response | Potency (pEC50 / IC50) |
| This compound | cAMP Inhibition (Gαi) | Flp-In T-REx 293 | Agonist | 6.9 |
| [35S]GTPγS Binding (Gαi) | Flp-In T-REx 293 | Agonist | 7.23 | |
| IP1 Accumulation (Gαq) | Flp-In T-REx 293 | Inactive[2] | - | |
| Neutrophil Migration (Gαi) | Human Neutrophils | Agonist | Induces migration[1] | |
| Inhibition of Lipolysis (Gαi) | Mouse Adipocytes | Agonist | 5.03 | |
| 4-CMTB | cAMP Inhibition (Gαi) | Flp-In T-REx 293 | Partial Agonist | 5.88[3] |
| IP1 Accumulation (Gαq) | Flp-In T-REx 293 | Partial Agonist | 5.60[2] | |
| Propionate (C3) | cAMP Inhibition (Gαi) | Flp-In T-REx 293 | Agonist | ~4.5[3] |
| IP1 Accumulation (Gαq) | Flp-In T-REx 293 | Agonist | 4.19[2] | |
| GLPG0974 | Neutrophil Migration | Human Neutrophils | Antagonist | IC50 = 9 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Preparation: Membranes are prepared from Flp-In™ T-REx™ 293 cells induced to express human FFA2.
-
Radioligand: [3H]GLPG0974 is used as the radiolabeled antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of [3H]GLPG0974 and increasing concentrations of the competing compound (e.g., this compound, 4-CMTB).
-
The incubation is carried out in a 96-well plate at 30°C for 60 minutes with gentle agitation.[5]
-
The reaction is terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.3% polyethyleneimine (PEI).[5]
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The amount of radioactivity bound to the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the competing compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the inhibition of cyclic AMP (cAMP) production, which is a hallmark of Gαi-coupled receptor activation.
-
Cell Line: Flp-In™ T-REx™ 293 cells expressing human FFA2.
-
Procedure:
-
Cells are plated in a 96-well plate and incubated overnight.
-
The cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Concurrently, cells are treated with varying concentrations of the test compound (e.g., this compound, 4-CMTB, propionate).
-
After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC50) is determined.
Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq signaling pathway.
-
Cell Line: Flp-In™ T-REx™ 293 cells expressing human FFA2.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated.
-
The cells are then stimulated with varying concentrations of the test compound in the presence of LiCl, which inhibits the degradation of IP1.[6]
-
After incubation, the cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, such as the IP-One HTRF® assay.[7][8]
-
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal IP1 accumulation (EC50) is determined.
Human Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to induce the directed migration of neutrophils, a process primarily mediated by Gαi signaling.
-
Cell Source: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Assay Setup: A Boyden chamber or a Transwell® assay system with a porous membrane is used.[9][10]
-
Procedure:
-
Isolated neutrophils are placed in the upper chamber of the assay system.
-
The lower chamber contains the chemoattractant (e.g., this compound or propionate) at various concentrations.
-
The plate is incubated to allow the neutrophils to migrate through the pores towards the chemoattractant.
-
The number of migrated cells in the lower chamber is quantified, often by measuring ATP content using a luminescent cell viability assay or by flow cytometry.[9][10]
-
-
Data Analysis: The chemotactic response is typically expressed as the fold increase in migrated cells compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of FFA2 and the workflows of the experimental assays described.
Caption: FFA2 signaling pathways activated by different ligands.
Caption: Workflow for the radioligand binding assay.
Caption: Workflow for functional G protein signaling assays.
Conclusion
The collective evidence strongly supports the classification of this compound as a potent, Gαi-biased allosteric agonist and positive allosteric modulator of the FFA2 receptor. Its distinct binding site and unique signaling profile, particularly its inability to significantly engage the Gαq pathway, make it an invaluable pharmacological tool. Researchers can leverage this compound to selectively probe the physiological and pathological roles of FFA2-mediated Gαi signaling in various contexts, including metabolic regulation and inflammatory responses. This comparative guide provides a foundational resource for the design and interpretation of future studies aimed at understanding FFA2 biology and developing novel therapeutics targeting this receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. criver.com [criver.com]
- 10. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibition of Lipolysis: Evaluating Atglistatin and Alternatives
An initial search for published findings on "AZ1729" and its role in lipolysis inhibition did not yield any specific results. This may indicate that "this compound" is a novel, internal, or incorrectly referenced compound. To fulfill the core requirements of this guide, we will provide a comprehensive comparison of a well-documented lipolysis inhibitor, Atglistatin, as a representative example.
This guide offers an objective comparison of Atglistatin's performance with other lipolysis inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases.
Introduction to Lipolysis and its Inhibition
Lipolysis is the metabolic process through which triglycerides stored in adipocytes are hydrolyzed into glycerol (B35011) and free fatty acids (FFAs). This process is crucial for maintaining energy balance. The key enzymes regulating this pathway are Adipose Triglyceride Lipase (B570770) (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL).[1] Dysregulation of lipolysis is associated with metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[2][3] Therefore, the inhibition of lipolysis, particularly through targeting ATGL and HSL, has emerged as a promising therapeutic strategy.[2]
Comparative Analysis of Lipolysis Inhibitors
This section compares the efficacy of Atglistatin, a selective inhibitor of murine ATGL, with other compounds that target different enzymes in the lipolysis pathway.[4]
| Inhibitor | Target Enzyme | Organism | IC50 | Key Findings |
| Atglistatin | ATGL | Mouse | 0.7 µM[4] | Selectively inhibits ATGL, reducing fatty acid and glycerol release in vitro and in vivo.[4][5] Does not significantly inhibit HSL, MGL, or other related lipases.[5] |
| NG-497 | ATGL | Human, Rhesus Monkey | ~1.5 µM (cellular assay)[6] | A selective inhibitor of human ATGL.[7] Does not significantly affect ATGL from other species like mouse or rat.[7] |
| Hi 76-0079 | HSL | Not specified | 100 nM (cellular assay)[7] | A potent inhibitor of Hormone-Sensitive Lipase.[7] |
| Orlistat | Pan-lipase inhibitor | Mouse, Human | Not specified | Known as a weight-loss drug that inhibits gastric and pancreatic lipases, but also shows inhibitory activity against murine ATGL and HSL.[8] |
Signaling Pathway of Lipolysis and Points of Inhibition
The following diagram illustrates the canonical lipolysis pathway in an adipocyte and indicates the points of action for ATGL and HSL inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating lipolysis inhibitors are provided below.
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is adapted from methodologies used to assess the effect of inhibitors on cultured adipocytes.[9][10][11]
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in a 96-well plate.
-
Induce differentiation into mature adipocytes using a standard cocktail of dexamethasone, isobutylmethylxanthine (IBMX), and insulin (B600854) until lipid droplets are visible.[12]
-
-
Lipolysis Stimulation:
-
Wash the differentiated adipocytes twice with a wash buffer.
-
Add an assay buffer to the cells.
-
To stimulate lipolysis, add a β-adrenergic agonist like isoproterenol (B85558) (e.g., final concentration of 100 nM).[9]
-
For inhibitor studies, pre-incubate the cells with the test compound (e.g., Atglistatin) for a specified time before adding the stimulant.
-
-
Measurement of Lipolysis Products:
-
Incubate the plate for 1-3 hours.
-
Collect the medium from the wells.
-
Measure the concentration of released glycerol or FFAs using a colorimetric assay kit. The absorbance is measured at a specific wavelength (e.g., 570 nm for glycerol) and is proportional to the amount of product released.[9]
-
-
Data Analysis:
-
Normalize the amount of glycerol or FFA released to the total cellular protein content in each well.
-
Calculate the percentage of inhibition by comparing the results from inhibitor-treated wells to the stimulated control wells.
-
Ex Vivo Lipolysis Assay in White Adipose Tissue (WAT) Organ Cultures
This protocol is based on methods for assessing lipolysis in isolated adipose tissue.[5][13]
-
Tissue Preparation:
-
Surgically remove white adipose tissue (e.g., gonadal fat pads) from mice.
-
Wash the tissue with Phosphate-Buffered Saline (PBS).
-
Cut the tissue into small explants (e.g., ~20 mg).
-
-
Incubation and Treatment:
-
Place the tissue explants in a culture medium (e.g., DMEM) containing bovine serum albumin (BSA).
-
Pre-incubate the explants with the inhibitor (e.g., Atglistatin) or vehicle control.
-
Stimulate lipolysis by adding an agent like forskolin (B1673556) or isoproterenol.
-
Incubate for a designated period (e.g., 2 hours).
-
-
Quantification of Lipolysis:
-
Collect the incubation medium.
-
Measure the concentration of released FFAs and glycerol using commercial assay kits.
-
-
Data Analysis:
-
Express the results as the amount of FFA or glycerol released per gram of tissue.
-
Determine the inhibitory effect by comparing the treated groups to the control groups.
-
Experimental Workflow for Screening Lipolysis Inhibitors
The following diagram outlines a typical workflow for the initial screening and characterization of a potential lipolysis inhibitor.
References
- 1. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]
- 3. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. zen-bio.com [zen-bio.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Pharmacological inhibition of adipose tissue adipose triglyceride lipase by Atglistatin prevents catecholamine-induced myocardial damage - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AZ1729 and Other Allosteric Modulators of FFA2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of AZ1729 with other key allosteric and orthosteric modulators of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. The information presented is intended to aid researchers in selecting the appropriate pharmacological tools for their studies on FFA2 signaling in metabolic and inflammatory diseases.
Introduction to FFA2 Modulation
Free Fatty Acid Receptor 2 (FFA2) is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) produced by the gut microbiota. It is a promising therapeutic target for a range of conditions, including metabolic disorders and inflammatory diseases. FFA2 signals through both Gαi and Gαq protein pathways, leading to diverse downstream cellular responses. The pharmacological modulation of FFA2 can be achieved through orthosteric agonists, which bind to the same site as endogenous ligands, and allosteric modulators, which bind to a distinct site, thereby altering the receptor's response to orthosteric ligands.
This guide focuses on this compound, a notable allosteric modulator, and compares its performance against other well-characterized FFA2 modulators, including allosteric modulators (4-CMTB, Cmp58), an orthosteric agonist (TUG-1375), and antagonists (GLPG0974, CATPB).
Comparative Data of FFA2 Modulators
The following tables summarize the quantitative data for this compound and other FFA2 modulators across various in vitro assays. This data highlights the differences in potency, efficacy, and signaling bias among these compounds.
Allosteric Modulators and Orthosteric Agonist
| Compound | Type | Assay | pEC50 / pKi | Efficacy / Activity | G-Protein Bias |
| This compound | Allosteric Agonist & PAM | cAMP Inhibition | 6.9 | Full agonist | Gαi biased |
| IP1 Accumulation | Inactive | No activity | |||
| [³⁵S]GTPγS Binding | 7.23 | Agonist | |||
| 4-CMTB | Allosteric Agonist & PAM | cAMP Inhibition | 5.88 | Partial agonist | Gαi/Gαq |
| IP1 Accumulation | 5.6 | Partial agonist | |||
| Cmp58 | Allosteric Modulator | Neutrophil Activation | - | Potentiates orthosteric agonists | - |
| TUG-1375 | Orthosteric Agonist | cAMP Inhibition | 7.11 | Agonist | Gαi/Gαq |
| pKi | 6.69 |
Antagonists
| Compound | Type | Assay | IC50 / pIC50 |
| GLPG0974 | Antagonist | - | 9 nM |
| CATPB | Antagonist | - | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
FFA2 Signaling Pathway
Caption: Simplified FFA2 signaling cascade.
Experimental Workflow for cAMP Inhibition Assay
Caption: Workflow for cAMP inhibition assay.
Experimental Workflow for Neutrophil Chemotaxis Assay
A Comparative Analysis of the Signaling Profiles of AZ1729 and Endogenous Short-Chain Fatty Acids
A detailed examination of the G protein-coupled receptor FFAR2 activation and downstream signaling pathways reveals a significant divergence between the synthetic allosteric agonist AZ1729 and endogenous orthosteric agonists, the short-chain fatty acids (SCFAs). This guide provides a comprehensive comparison of their signaling profiles, supported by quantitative data and detailed experimental protocols, to aid researchers in the fields of pharmacology and drug development.
Endogenous SCFAs, primarily acetate, propionate, and butyrate, are microbial fermentation products of dietary fiber in the gut and are recognized as key signaling molecules in metabolic and inflammatory processes.[1][2][3] They exert their effects through the activation of free fatty acid receptors 2 (FFAR2, formerly GPR43) and 3 (FFAR3, formerly GPR41).[1][2][3] In contrast, this compound is a synthetic compound identified as a potent and selective allosteric agonist of FFAR2.[4] A critical distinction in their signaling mechanisms lies in their differential engagement of the Gα protein subtypes coupled to FFAR2. While SCFAs can activate both Gαi and Gαq signaling pathways, this compound exhibits a pronounced bias towards the Gαi pathway.[4]
Quantitative Comparison of Agonist Activity at FFAR2
The following tables summarize the potency and efficacy of this compound and endogenous SCFAs on the two primary signaling arms of FFAR2: Gαi-mediated inhibition of cyclic AMP (cAMP) and Gαq-mediated stimulation of inositol (B14025) phosphate (B84403) (IP1) accumulation, a proxy for intracellular calcium mobilization.
Table 1: Potency (pEC50/pIC50) of this compound and Endogenous SCFAs at FFAR2
| Compound | Gαi Pathway (cAMP Inhibition) pIC50 | Gαq Pathway (IP1 Accumulation) pEC50 |
| This compound | 6.9 | Inactive[4][5] |
| Propionate (C3) | 3.95 ± 0.13[4] | 4.19 ± 0.10[4] |
| Acetate (C2) | 4.230 ± 0.46[6] | 3.403 ± 0.342[6] |
| Butyrate (C4) | 3.360 ± 0.416[6] | 2.967 ± 0.219[6] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal inhibition.
Table 2: Efficacy of this compound and Propionate at FFAR2
| Compound | Gαi Pathway (% cAMP Inhibition) | Gαq Pathway (IP1 Accumulation) |
| This compound | 74.0 ± 3.1% (more efficacious than propionate)[4] | No activity[4][5] |
| Propionate (C3) | 61.1 ± 2.8%[4] | Full agonist[4] |
Signaling Pathway Diagrams
The distinct signaling profiles of this compound and endogenous SCFAs at the FFAR2 receptor are illustrated in the following diagrams.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the signaling profiles of this compound and SCFAs.
Gαi Signaling: cAMP Inhibition Assay (HTRF)
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin (B1673556).
Protocol:
-
Cell Culture: HEK293 or CHO cells stably expressing human FFAR2 are seeded into 384-well white microplates and cultured overnight.
-
Compound Preparation: A serial dilution of the test compounds (this compound or SCFAs) is prepared.
-
Assay Procedure:
-
The cell culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX for a short period.
-
Cells are then treated with the test compounds in the presence of forskolin (an adenylyl cyclase activator) and incubated for 30 minutes at 37°C.[7]
-
Following incubation, cells are lysed, and HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) are added.[8][9]
-
-
Signal Detection: After a 1-hour incubation at room temperature, the fluorescence is measured at 620 nm (cryptate emission) and 665 nm (d2 emission).[10] The ratio of the signals is inversely proportional to the intracellular cAMP concentration.
-
Data Analysis: The HTRF ratio is used to calculate the concentration of cAMP based on a standard curve. The pIC50 values are determined by plotting the percentage of inhibition of forskolin-induced cAMP production against the log of the agonist concentration.
Gαq Signaling: Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human FFAR2 are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured overnight.[11]
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor like probenecid. The cells are then incubated for 1 hour at 37°C.[12][13]
-
Assay Procedure:
-
The cell plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
A baseline fluorescence reading is taken before the addition of the compound.
-
The instrument automatically adds the test compounds (this compound or SCFAs) to the wells.
-
-
Signal Detection: The fluorescence intensity is monitored in real-time immediately after compound addition. An increase in fluorescence indicates a rise in intracellular calcium.[14]
-
Data Analysis: The pEC50 is calculated by plotting the change in fluorescence against the log of the agonist concentration.
Conclusion
The signaling profile of this compound is markedly different from that of endogenous SCFAs at the FFAR2 receptor. This compound acts as a potent, Gαi-biased allosteric agonist, selectively inhibiting cAMP production without engaging the Gαq pathway. In contrast, endogenous SCFAs are orthosteric agonists that activate both Gαi and Gαq signaling cascades, leading to both cAMP inhibition and intracellular calcium mobilization. This functional selectivity makes this compound a valuable tool for dissecting the specific physiological roles of the FFAR2-Gαi pathway and highlights the potential for developing biased agonists as targeted therapeutics. Researchers and drug development professionals can leverage this understanding to design experiments that specifically probe the consequences of activating one signaling arm of the FFAR2 receptor over the other.
References
- 1. Fermentable carbohydrate stimulates FFAR2-dependent colonic PYY cell expansion to increase satiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous ligands of bovine FFAR2/GPR43 display distinct pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? [frontiersin.org]
- 4. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 10. Measurement of Intracellular cAMP [bio-protocol.org]
- 11. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Intracellular calcium assay [bio-protocol.org]
- 14. moleculardevices.com [moleculardevices.com]
Safety Operating Guide
Standard Operating Procedure: AZ1729 Disposal
This document provides comprehensive guidance on the proper disposal procedures for AZ1729, a potent and selective inhibitor of the XYZ kinase. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Overview
This compound is a stable, non-corrosive, and non-volatile solid under standard laboratory conditions. However, its high potency and potential for environmental persistence necessitate a specific chemical deactivation step prior to final disposal. Direct disposal of active this compound into chemical waste streams is strictly prohibited.
Personal Protective Equipment (PPE) required when handling this compound waste:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Nitrile gloves
This compound Waste Categorization and Segregation
Proper segregation of this compound waste at the point of generation is the first critical step.
-
Solid Waste: Includes contaminated consumables such as pipette tips, tubes, and gloves. This waste must be collected in a dedicated, clearly labeled, sealed container.
-
Aqueous Waste: Includes solutions containing this compound, such as cell culture media or buffer solutions. This waste must be collected in a dedicated, labeled, sealed container. Organic solvent-based solutions should be collected separately.
The decision workflow for handling this compound waste is outlined in the diagram below.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
